molecular formula C22H24N8O3 B15572926 Socrodeucitinib CAS No. 2457365-35-2

Socrodeucitinib

货号: B15572926
CAS 编号: 2457365-35-2
分子量: 451.5 g/mol
InChI 键: ZERZXBOGPOPJMF-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Socrodeucitinib is a useful research compound. Its molecular formula is C22H24N8O3 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2457365-35-2

分子式

C22H24N8O3

分子量

451.5 g/mol

IUPAC 名称

6-(cyclopropanecarbonylamino)-4-[3-(1-cyclopropyl-1,2,4-triazol-3-yl)-2-methoxyanilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C22H24N8O3/c1-23-22(32)18-16(10-17(27-28-18)26-21(31)12-6-7-12)25-15-5-3-4-14(19(15)33-2)20-24-11-30(29-20)13-8-9-13/h3-5,10-13H,6-9H2,1-2H3,(H,23,32)(H2,25,26,27,31)/i1D3

InChI 键

ZERZXBOGPOPJMF-FIBGUPNXSA-N

产品来源

United States

Foundational & Exploratory

Soquelitinib's Mechanism of Action in T-Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soquelitinib (B12376851) (formerly CPI-818) is an investigational, orally administered, selective covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK). Emerging preclinical and clinical data have elucidated its significant immunomodulatory effects, particularly on the differentiation of T-cells. This technical guide provides an in-depth overview of the core mechanism of action of soquelitinib, focusing on its role in shaping T-cell fate and function. Soquelitinib promotes a Th1-skewed immune response, beneficial for anti-tumor immunity, while concurrently inhibiting Th2 and Th17 pathways implicated in allergic and autoimmune diseases. A key mechanism involves the conversion of pro-inflammatory Th17 cells into anti-inflammatory regulatory T-cells (Tregs), highlighting its potential as a therapeutic agent for a range of immune-mediated conditions.

Introduction to Soquelitinib and ITK

Soquelitinib is a small molecule drug designed to selectively and covalently bind to a cysteine residue in the ATP-binding site of ITK, leading to its irreversible inhibition.[1] ITK is a non-receptor tyrosine kinase predominantly expressed in T-cells and Natural Killer (NK) cells, playing a crucial role in T-cell receptor (TCR) signaling.[2][3] Upon TCR activation, ITK is activated and phosphorylates downstream targets, including phospholipase C-γ1 (PLCγ1), leading to calcium mobilization and activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.[4][5] By selectively targeting ITK, soquelitinib modulates these downstream signaling events to reshape the adaptive immune response.

Core Mechanism of Action in T-Cell Differentiation

Soquelitinib's primary mechanism of action revolves around its ability to modulate the differentiation of naïve CD4+ T-cells into distinct effector and regulatory lineages. This is achieved by altering the signaling cascade downstream of the TCR, leading to a shift in the balance of key transcription factors and cytokine production.

Promotion of Th1 Differentiation

Preclinical studies have consistently shown that soquelitinib promotes a "Th1 skewing" of the immune response.[6] This is characterized by an increased generation of Th1 helper cells, which are critical for anti-tumor and anti-viral immunity.[2] In clinical trials involving patients with T-cell lymphoma, treatment with soquelitinib led to a sustained increase in circulating CD4+ Th1 cells in responding patients.[1] This effect is thought to be mediated by the relative sparing of signaling pathways that are essential for Th1 differentiation, while pathways crucial for other T-helper subsets are inhibited.

Inhibition of Th2 and Th17 Differentiation

Soquelitinib actively suppresses the differentiation and function of Th2 and Th17 cells, both of which are implicated in the pathogenesis of allergic and autoimmune diseases.[6]

  • Th2 Inhibition: By inhibiting ITK, soquelitinib blocks the production of key Th2 cytokines such as IL-4, IL-5, and IL-13.[6][7] This has been demonstrated in preclinical models of allergic asthma, where soquelitinib treatment led to significant reductions in these cytokines in bronchoalveolar lavage fluid.[8] This mechanism underlies its investigation for atopic dermatitis, a Th2-driven disease.

  • Th17 Inhibition: Soquelitinib has a pronounced inhibitory effect on the Th17 lineage. In vitro studies have shown that it leads to a dose-dependent reduction in the differentiation of Th17 cells.[9][10] This is achieved through the downregulation of the master Th17 transcription factor, RORγt, and the Th17-associated chemokine receptor, CCR6.[8][11] Consequently, the production of the pro-inflammatory cytokine IL-17A is significantly diminished, with near-complete inhibition observed at a concentration of 5 µM in preclinical models.[8]

Conversion of Th17 Cells to Regulatory T-Cells (Tregs)

A pivotal aspect of soquelitinib's mechanism is its ability to induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory Foxp3+ regulatory T-cells (Tregs).[5][9] This "cell fate switch" is a key finding from research conducted by Avery August's group at Cornell University and has significant therapeutic implications.[9][10] The inhibition of ITK signaling under Th17-polarizing conditions redirects the differentiation pathway towards a Treg phenotype.[5] These converted Tregs are functional and can suppress the proliferation of other T-cells.[9] This dual action of reducing pro-inflammatory Th17 cells while simultaneously increasing immunosuppressive Tregs is particularly relevant for the treatment of autoimmune and inflammatory conditions.[9]

Reduction of T-Cell Exhaustion

In the context of oncology, chronic antigen stimulation can lead to T-cell exhaustion, a state of dysfunction characterized by the expression of inhibitory receptors like PD-1, LAG-3, and TIM-3, and a reduced capacity to produce cytokines and proliferate.[12][13][14] Soquelitinib has been shown to reduce markers of T-cell exhaustion on both CD4+ and CD8+ T-cells in patients with T-cell lymphoma.[15] Single-cell RNA sequencing of tumor biopsies from these patients revealed that soquelitinib treatment led to a reduction in the expression of exhaustion-related genes (e.g., PDCD1, LAG3, CTLA4) and an increase in the expression of genes associated with cytotoxic effector function.[16]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by soquelitinib and a general workflow for studying its effects on T-cell differentiation.

Soquelitinib_Signaling_Pathway Soquelitinib's Impact on TCR Signaling and T-Cell Differentiation cluster_TCR T-Cell Receptor Activation cluster_differentiation T-Cell Differentiation TCR TCR Engagement LCK LCK TCR->LCK activates ITK ITK LCK->ITK activates PLCg1 PLCγ1 ITK->PLCg1 phosphorylates Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization NFAT NFAT Ca_mobilization->NFAT activates Naive_T Naïve CD4+ T-Cell NFAT->Naive_T drives differentiation Th1 Th1 Cell (IFN-γ) Naive_T->Th1 promotes Th2 Th2 Cell (IL-4, IL-5, IL-13) Naive_T->Th2 inhibits Th17 Th17 Cell (IL-17) Naive_T->Th17 inhibits Treg Treg Cell (Foxp3, IL-10) Th17->Treg converts to Soquelitinib Soquelitinib Soquelitinib->ITK inhibits

Soquelitinib's core mechanism of action on T-cell signaling and differentiation.

Experimental_Workflow Experimental Workflow for Assessing Soquelitinib's Effect on T-Cell Differentiation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis isolate_T Isolate Naïve CD4+ T-Cells culture Culture with polarizing cytokines +/- Soquelitinib isolate_T->culture flow_cytometry Flow Cytometry (Th1, Th2, Th17, Treg markers) culture->flow_cytometry elisa ELISA/Multiplex (Cytokine levels) culture->elisa animal_model Induce disease model (e.g., Asthma, Psoriasis) treat Treat with Soquelitinib or vehicle animal_model->treat collect_samples Collect tissues/serum treat->collect_samples analyze_samples Analyze T-cell populations and cytokine profiles collect_samples->analyze_samples

A generalized experimental workflow for studying soquelitinib's immunomodulatory effects.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of soquelitinib from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Soquelitinib

ParameterAssay/ModelEffect of SoquelitinibReference
ITK Inhibition Enzymatic AssayKd = 6.5 nM[17]
IL-2 Secretion Jurkat cellsIC50 = 136 nM[17]
Th17 Differentiation In vitro murine T-cellsMarked reduction in RORγt expression[8]
Dose-dependent inhibition of IL-17A production (near-complete at 5 µM)[8]
Reduced CCR6 expression[8]
Th2 Cytokine Production OVA-induced asthma modelSignificant reduction in IL-4, IL-5, and IL-13[8]

Table 2: Clinical Efficacy of Soquelitinib in Atopic Dermatitis (Phase 1, NCT06345404)

DoseEndpoint (Day 28)Percentage of PatientsPlaceboReference
100 mg BID IGA 0 or 125%0%[6]
EASI 7525%0%[6]
200 mg QD IGA 0 or 117%0%[6]
EASI 7533%0%[6]
200 mg BID IGA 0 or 135%0%[6]
EASI 7563%0%[6]

Table 3: Immunomodulatory Effects of Soquelitinib in T-Cell Lymphoma (Phase 1/1b, NCT03952078)

Cell PopulationChange with Soquelitinib TreatmentMethodReference
CD4+ Th1 cells Sustained increase in responding patientsFlow Cytometry[1]
CD8+ TEMRA cells Sustained increase in responding patientsFlow Cytometry[1]
CD4+ Treg cells Decreased in the tumor microenvironmentFlow Cytometry[18]
T-cell Exhaustion Markers Reduction in PD-1, LAG-3, CTLA4Single-cell RNA-seq[16]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of soquelitinib.

In Vitro T-Cell Differentiation Assay

This protocol is a generalized procedure for inducing the differentiation of naïve CD4+ T-cells and can be adapted to include soquelitinib to assess its effects.

  • Isolation of Naïve CD4+ T-Cells:

    • Prepare a single-cell suspension from murine spleens and lymph nodes.

    • Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) with a CD4+ T-cell isolation kit.

    • Isolate naïve (CD44lowCD62Lhigh) CD4+ T-cells by sorting.[8]

  • T-Cell Culture and Differentiation:

    • Coat 24-well plates with anti-CD3ε antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.[19]

    • Wash plates with sterile PBS.

    • Seed 1 x 106 naïve CD4+ T-cells per well in complete RPMI-1640 medium.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Add soquelitinib at various concentrations or DMSO as a vehicle control.

    • Add polarizing cytokines and antibodies to direct differentiation:

      • Th1: IL-12 (e.g., 10-20 ng/mL) and anti-IL-4 antibody (e.g., 10 µg/mL).[19]

      • Th2: IL-4 (e.g., 10-20 ng/mL) and anti-IFN-γ antibody (e.g., 10 µg/mL).[19]

      • Th17: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), anti-IL-4, and anti-IFN-γ antibodies.[8][19]

      • Treg: TGF-β (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL).[5]

    • Incubate for 3-5 days at 37°C and 5% CO2.

  • Analysis:

    • Flow Cytometry: Restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. Stain for intracellular cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17) and transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg).

    • ELISA/Multiplex Assay: Collect culture supernatants and measure cytokine concentrations using appropriate ELISA kits or multiplex bead-based assays.

Murine Model of Ovalbumin (OVA)-Induced Allergic Airway Inflammation

This protocol describes an in vivo model to assess the effect of soquelitinib on Th2-mediated inflammation.

  • Sensitization:

    • On days 0 and 7, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in alum.[8]

  • Treatment:

    • Administer soquelitinib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 10-14 days).[8]

  • Challenge:

    • On consecutive days (e.g., days 14, 15, and 16), challenge mice with an intranasal or aerosolized administration of OVA (e.g., 1% in saline).[8]

  • Analysis (24-48 hours after final challenge):

    • Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (IL-4, IL-5, IL-13) by ELISA or multiplex assay.

    • Harvest lungs for histological analysis (H&E staining for inflammation) and flow cytometric analysis of infiltrating immune cells.

Analysis of T-Cell Exhaustion Markers

This protocol outlines a general approach to studying the effect of soquelitinib on T-cell exhaustion markers in a clinical setting.

  • Sample Collection:

    • Collect peripheral blood and/or tumor biopsy samples from patients at baseline and at various time points during soquelitinib treatment.[16][18]

  • Cell Isolation and Staining:

    • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation.

    • Prepare single-cell suspensions from tumor biopsies.

    • Stain cells with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and exhaustion markers (e.g., PD-1, LAG-3, TIM-3).

  • Flow Cytometry Analysis:

    • Acquire stained cells on a flow cytometer.

    • Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing exhaustion markers.

    • Compare the expression levels at baseline and post-treatment.

  • Single-Cell RNA Sequencing (scRNA-seq):

    • For more in-depth analysis, sort T-cells from patient samples and perform scRNA-seq.

    • Analyze the transcriptome of individual T-cells to identify changes in gene expression related to exhaustion, cytotoxicity, and effector function.[16]

Conclusion

Soquelitinib's mechanism of action is centered on its selective inhibition of ITK, leading to a profound modulation of T-cell differentiation. By promoting a Th1-skewed immune response, inhibiting Th2 and Th17 pathways, and inducing the conversion of Th17 cells into Tregs, soquelitinib demonstrates a multifaceted immunomodulatory profile. Furthermore, its ability to reduce T-cell exhaustion markers provides a strong rationale for its development in oncology. The ongoing and future clinical trials will further delineate the therapeutic potential of this novel ITK inhibitor across a spectrum of inflammatory, autoimmune, and malignant disorders. This technical guide provides a comprehensive overview of the current understanding of soquelitinib's mechanism of action to aid researchers and drug development professionals in this field.

References

Soquelitinib: A Deep Dive into its Role as a Selective ITK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Soquelitinib (B12376851) (formerly CPI-818) is an investigational, orally administered small molecule designed to selectively and covalently inhibit Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme predominantly expressed in T-cells and Natural Killer (NK) cells, playing a pivotal role in T-cell receptor (TCR) signaling, activation, proliferation, and differentiation.[2][3] By targeting ITK, soquelitinib represents a novel therapeutic approach for a range of T-cell-mediated diseases, including cancers and autoimmune disorders. This technical guide provides a comprehensive overview of soquelitinib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Mechanism of Action: Selective ITK Inhibition

Soquelitinib is a covalent inhibitor that selectively binds to a cysteine residue (Cys-442) in the ATP-binding site of ITK, leading to its irreversible inhibition.[4] This high selectivity is a key feature of soquelitinib, distinguishing it from other kinase inhibitors.

Th1/Th2/Th17 T-cell Differentiation Modulation

A central aspect of soquelitinib's mechanism of action is its ability to modulate the differentiation of T-helper (Th) cells. It has been demonstrated to induce a "Th1 skewing" effect, which involves:

  • Promoting Th1 differentiation: Th1 cells are critical for anti-tumor and anti-viral immunity.

  • Inhibiting Th2 differentiation: Th2 cells are implicated in allergic and autoimmune diseases through the production of cytokines like IL-4, IL-5, and IL-13.[2]

  • Inhibiting Th17 differentiation: Th17 cells are involved in the pathogenesis of numerous autoimmune and inflammatory conditions and produce pro-inflammatory cytokines such as IL-17.[2]

Recent studies have also shown that ITK inhibition by soquelitinib can induce the conversion of pro-inflammatory Th17 cells into anti-inflammatory regulatory T cells (Tregs).[5][6] This dual effect of reducing Th17 cells while increasing Tregs is highly relevant for treating autoimmune and inflammatory diseases.[5]

Downstream Signaling Effects

By inhibiting ITK, soquelitinib effectively blocks downstream signaling cascades initiated by TCR activation. This leads to the suppression of T-cell activation and the production of various cytokines. For instance, soquelitinib has been shown to inhibit the phosphorylation of downstream signaling molecules and suppress the secretion of IL-2, a key cytokine for T-cell proliferation, with an IC50 of 136 nM.[4] Furthermore, it has been observed to reduce the expression of T-cell exhaustion markers, potentially restoring the function of exhausted T-cells.[2][4]

Quantitative Data

The following tables summarize the key quantitative data available for soquelitinib from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Kinase Inhibition and Cellular Activity
ParameterValueReference
ITK Binding Affinity (Kd) 6.5 nM[4]
Selectivity (ITK vs. RLK) 115-fold[4]
IL-2 Secretion Inhibition (IC50) in Jurkat cells 136 nM[4]
Table 2: Preclinical Efficacy in Disease Models
Disease ModelKey FindingsReference
Acute and Chronic Asthma Significant reductions in Th2 cytokines IL-4, IL-5, and IL-13.
Systemic Sclerosis Improvement in clinical score and preservation of body weight.
Pulmonary Fibrosis Reduction in lung fibrosis.
Psoriasis Reduction in skin inflammation.
Graft versus Host Disease (GVHD) Improvement in survival rates and decreased clinical GVHD score.
Syngeneic Murine Tumors Inhibition of in vivo tumor growth and increased infiltration of CD8+ T-cells.[2][4]
Table 3: Clinical Trial Data - Atopic Dermatitis (Phase 1)
Endpoint (Day 28)Soquelitinib (200 mg BID)PlaceboReference
EASI 75 Achievement 63% of patients-[7]
IGA Score of 0 or 1 35% of patients-
Table 4: Clinical Trial Data - T-Cell Lymphoma (Phase 1/1b)
EndpointValueReference
Objective Response Rate (ORR) 39%[3][8]
Complete Response (CR) 26%[3]
Median Duration of Response (DOR) 17.2 months[8]
18-month Progression-Free Survival (PFS) Rate 30%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of soquelitinib.

In Vitro Kinase Assay

This protocol is a representative method for determining the in vitro kinase inhibitory activity of soquelitinib.

  • Reaction Setup:

    • Prepare a reaction mixture containing recombinant ITK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]

    • Add soquelitinib at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 22°C or 30°C) for a defined period (e.g., 45-60 minutes).[4][9]

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ADP-Glo™ Kinase Assay: This method measures the amount of ADP produced, which is proportional to the kinase activity.[9][10]

      • Lanthascreen™ Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition at each concentration of soquelitinib and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of ITK Signaling

This protocol outlines a general procedure for analyzing the effect of soquelitinib on the phosphorylation of downstream signaling proteins in the ITK pathway.

  • Cell Culture and Treatment:

    • Culture T-cells (e.g., Jurkat cells or primary T-cells) in appropriate media.

    • Treat the cells with varying concentrations of soquelitinib for a specified time.

    • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target of ITK (e.g., phospho-PLCγ1, phospho-ERK) or total ITK. Recommended antibody dilutions typically range from 1:1000.[11][12]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Flow Cytometry for T-Helper Cell Differentiation

This protocol describes a general method for analyzing the effect of soquelitinib on the differentiation of Th1, Th2, and Th17 cells.

  • Cell Culture and Differentiation:

    • Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).

    • Culture the cells in the presence of polarizing cytokines to induce differentiation into Th1, Th2, or Th17 lineages.

    • Treat the cells with soquelitinib during the differentiation process.

  • Intracellular Cytokine Staining:

    • Restimulate the differentiated T-cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for several hours.

    • Fix and permeabilize the cells.

    • Stain the cells with fluorescently labeled antibodies against lineage-specific cytokines:

      • Th1: IFN-γ

      • Th2: IL-4

      • Th17: IL-17A

  • Flow Cytometric Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gating Strategy:

      • Gate on the lymphocyte population based on forward and side scatter (FSC/SSC).[13]

      • Gate on single cells.

      • Gate on live cells.

      • Gate on CD3+CD4+ T-cells.[13]

      • Analyze the expression of IFN-γ, IL-4, and IL-17A within the CD4+ T-cell population to determine the percentage of Th1, Th2, and Th17 cells, respectively.[13][14]

Visualizations

Signaling Pathway

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 ITK ITK SLP76->ITK Recruitment & Activation PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition PIP2 PIP2 PLCG1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: ITK Signaling Pathway Downstream of the T-Cell Receptor.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (Soquelitinib vs. ITK) Cell_Culture T-Cell Culture (e.g., Jurkat, PBMCs) Soq_Treatment_Invitro Soquelitinib Treatment Cell_Culture->Soq_Treatment_Invitro TCR_Stimulation TCR Stimulation (anti-CD3/CD28) Soq_Treatment_Invitro->TCR_Stimulation Western_Blot Western Blot (p-PLCγ1, p-ERK) TCR_Stimulation->Western_Blot Flow_Cytometry_Invitro Flow Cytometry (Th1/Th2/Th17 Differentiation) TCR_Stimulation->Flow_Cytometry_Invitro Animal_Model Disease Model (e.g., Asthma, Cancer) Soq_Treatment_Invivo Soquelitinib Administration Animal_Model->Soq_Treatment_Invivo Disease_Assessment Disease Progression Assessment Soq_Treatment_Invivo->Disease_Assessment Tissue_Analysis Tissue/Blood Analysis (Cytokines, Cell Infiltration) Disease_Assessment->Tissue_Analysis

Caption: General Experimental Workflow for Soquelitinib Evaluation.

Conclusion

Soquelitinib is a highly selective, covalent inhibitor of ITK that has demonstrated significant potential in modulating T-cell responses. Its ability to promote a Th1-skewed immune environment while suppressing Th2 and Th17-mediated inflammation provides a strong rationale for its development in a variety of T-cell-driven diseases. The preclinical and clinical data gathered to date are promising, suggesting that soquelitinib could offer a novel and effective therapeutic option for patients with certain cancers and autoimmune disorders. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety profile in larger patient populations.

References

Soquelitinib: A Technical Deep Dive into its Modulation of Th1, Th2, and Th17 Cell Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquelitinib (B12376851) (formerly CPI-818) is a selective, orally bioavailable inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in T-cell receptor (TCR) signaling. This technical guide provides an in-depth analysis of soquelitinib's mechanism of action, with a specific focus on its effects on the differentiation and function of T helper (Th) cell subsets: Th1, Th2, and Th17. Preclinical and clinical data demonstrate that soquelitinib effectively skews the immune response towards a Th1 phenotype while concurrently suppressing the pro-inflammatory Th2 and Th17 pathways. This immunomodulatory profile suggests its therapeutic potential in a range of T-cell-mediated diseases, including lymphomas, atopic dermatitis, and other allergic and autoimmune conditions. This document details the underlying signaling pathways, presents available quantitative data on its effects, and outlines key experimental protocols for its investigation.

Introduction to Soquelitinib and its Target: ITK

Soquelitinib is a covalent inhibitor that selectively targets a cysteine residue (Cys442) in the active site of ITK, leading to its irreversible inhibition.[1] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in the signal transduction cascade downstream of the T-cell receptor (TCR).[2] Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1] This activation is a crucial step for the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of downstream transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[3] By inhibiting ITK, soquelitinib effectively dampens this signaling cascade.

Soquelitinib's Differential Impact on T Helper Cell Lineages

The selective inhibition of ITK by soquelitinib results in a differential modulation of T helper cell subsets. This is primarily due to the differential expression and functional redundancy of Tec kinases in these lineages. While ITK is crucial for Th2 and Th17 differentiation and function, Th1 cells can partially compensate for the loss of ITK activity through another Tec kinase, Resting Lymphocyte Kinase (RLK).[1][4] Soquelitinib is highly selective for ITK over RLK, which underpins its ability to spare Th1 responses while potently inhibiting Th2 and Th17 pathways.[1]

Inhibition of Th2 Cell Pathway

Soquelitinib demonstrates a robust inhibitory effect on the Th2 cell lineage, which is implicated in allergic and atopic diseases. This is achieved through the suppression of the master Th2 transcription factor GATA3 and the subsequent reduction in the production of key Th2 cytokines.[3]

Inhibition of Th17 Cell Pathway

The Th17 cell pathway, a key driver of many autoimmune and inflammatory diseases, is also significantly inhibited by soquelitinib.[4][5] Research indicates that ITK inhibition can lead to a dose-dependent reduction in Th17 cell differentiation.[5] Furthermore, soquelitinib has been shown to promote the conversion of pro-inflammatory Th17 cells into anti-inflammatory regulatory T cells (Tregs), further contributing to its immunomodulatory effects.[5]

Promotion of Th1 Cell Pathway (Th1 Skewing)

In contrast to its effects on Th2 and Th17 cells, soquelitinib treatment promotes a Th1-skewed immune response.[1] This is characterized by the relative preservation or even enhancement of the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ), particularly at lower concentrations of the drug.[1] This Th1-skewing effect is believed to be beneficial for anti-tumor immunity.[1]

Quantitative Data on Soquelitinib's Effects

The following tables summarize the available quantitative data on the effects of soquelitinib on cytokine production and T-cell activation.

ParameterCell TypeSoquelitinib ConcentrationEffectReference
IL-2 Secretion (IC50) Jurkat T-cells136 nM50% inhibition of IL-2 secretion[6]
Th2 Cytokine Production (IL-4, IL-5, IL-13) Normal human CD4+ T-cellsIncreasing concentrationsReduction in cytokine production[1]
IFN-γ/IL-4 Ratio Naive human CD4+ T-cells1 µM>2-fold increase[6]
Th17 Cell Differentiation In vitro differentiated mouse T-cellsDose-dependentReduction in Th17 cells[5]
In Vivo ModelSoquelitinib DoseMeasured CytokinesOutcomeReference
Murine Acute Asthma Model 30 mg/kgIL-4, IL-5, IL-13, IL-6Trend towards reduced levels of all measured cytokines[7]
Murine Chronic Asthma Model Low, Medium, HighIL-4, IL-5, IL-13, IL-6, TNF-αDose-dependent reduction in all measured cytokines[7]

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) and ITK Signaling Pathway

The following diagram illustrates the central role of ITK in the TCR signaling cascade and the point of intervention for soquelitinib.

TCR_ITK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Soquelitinib Soquelitinib Soquelitinib->ITK Inhibits Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB DAG->NFkB Activates NFAT NFAT Ca_flux->NFAT Activates

TCR-ITK Signaling Pathway and Soquelitinib's Point of Inhibition.
Experimental Workflow for In Vitro T-Cell Differentiation

This workflow outlines the key steps for assessing the impact of soquelitinib on Th1, Th2, and Th17 differentiation from naive CD4+ T-cells.

TCell_Differentiation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_Tcells Isolate Naive CD4+ T-cells Culture_Tcells Culture with anti-CD3/CD28 and polarizing cytokines Isolate_Tcells->Culture_Tcells Add_Soquelitinib Add Soquelitinib (various concentrations) Culture_Tcells->Add_Soquelitinib Cytokine_Analysis Cytokine Analysis (ELISA, CBA, or ICS) Add_Soquelitinib->Cytokine_Analysis After incubation Transcription_Factor_Analysis Transcription Factor Analysis (Flow Cytometry or Western Blot) Add_Soquelitinib->Transcription_Factor_Analysis After incubation

Workflow for In Vitro T-Cell Differentiation Assay with Soquelitinib.

Detailed Experimental Protocols

In Vitro Human T-Cell Differentiation and Cytokine Analysis

Objective: To determine the dose-dependent effect of soquelitinib on the differentiation and cytokine production of human Th1, Th2, and Th17 cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T-cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

  • Anti-human CD3 and anti-human CD28 antibodies (plate-bound)

  • Recombinant human cytokines for polarization:

    • Th1: IL-12, anti-IL-4 antibody

    • Th2: IL-4, anti-IFN-γ antibody

    • Th17: IL-1β, IL-6, IL-23, TGF-β, anti-IFN-γ, and anti-IL-4 antibodies

  • Soquelitinib (dissolved in DMSO)

  • Cell stimulation cocktail (e.g., PMA/Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)

  • ELISA or Cytometric Bead Array (CBA) kits for IFN-γ, IL-4, IL-5, IL-13, and IL-17A

  • Flow cytometer

Procedure:

  • Isolate naive CD4+ T-cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit according to the manufacturer's instructions.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.

  • Seed the naive CD4+ T-cells at a density of 1-2 x 10^6 cells/mL in the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well.

  • Add the respective polarizing cytokines and neutralizing antibodies for each T helper subset.

  • Add soquelitinib at a range of concentrations (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • For cytokine secretion analysis, collect the culture supernatants and measure the concentrations of IFN-γ, IL-4, IL-5, IL-13, and IL-17A using ELISA or CBA according to the manufacturer's protocols.

  • For intracellular cytokine staining (ICS), restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.

  • Harvest the cells, stain for surface markers (e.g., CD4), then fix and permeabilize the cells.

  • Stain for intracellular cytokines (IFN-γ, IL-4, IL-17A) with fluorescently labeled antibodies.

  • Analyze the percentage of cytokine-producing cells by flow cytometry.

Western Blot Analysis of PLCγ1 Phosphorylation

Objective: To assess the effect of soquelitinib on the phosphorylation of PLCγ1, a direct substrate of ITK.

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium

  • Anti-CD3 antibody

  • Soquelitinib

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-PLCγ1 (Tyr783), anti-total PLCγ1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture Jurkat T-cells or primary T-cells to the desired density.

  • Pre-treat the cells with various concentrations of soquelitinib or DMSO for 1-2 hours.

  • Stimulate the cells with soluble anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

  • Immediately lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-PLCγ1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total PLCγ1 to confirm equal protein loading.

Conclusion

Soquelitinib's selective inhibition of ITK provides a targeted approach to modulating T-cell responses. The available data strongly support its mechanism of action in suppressing Th2 and Th17-mediated inflammation while promoting a Th1-skewed immune environment. This dual activity positions soquelitinib as a promising therapeutic candidate for a variety of immune-mediated diseases. Further research, particularly studies providing more comprehensive quantitative data on its dose-dependent effects on a wider array of cytokines and transcription factors in purified human T-cell subsets, will be crucial for its continued clinical development and for fully elucidating its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the immunomodulatory properties of soquelitinib and other ITK inhibitors.

References

Soquelitinib: A Technical Guide to its Role in Modulating Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that selectively inhibits Interleukin-2-inducible T-cell kinase (ITK). This technical guide provides an in-depth overview of Soquelitinib's mechanism of action and its role in modulating the host's immune response against tumors. By selectively targeting ITK, a key enzyme in T-cell signaling, Soquelitinib promotes a shift in T-cell differentiation towards a Th1 phenotype, which is crucial for anti-tumor immunity, while concurrently suppressing Th2 and Th17 responses. This guide will detail the preclinical and clinical evidence supporting Soquelitinib's immunomodulatory effects, its impact on the tumor microenvironment, and its potential as a novel cancer immunotherapy.

Introduction

The manipulation of the immune system to recognize and eliminate cancer cells has revolutionized oncology. Soquelitinib represents a novel approach in this domain by targeting Interleukin-2-inducible T-cell kinase (ITK), an enzyme predominantly expressed in T-cells and Natural Killer (NK) cells that plays a critical role in their development and function[1][2][3]. As a selective ITK inhibitor, Soquelitinib modulates T-cell differentiation and function, thereby enhancing the body's innate ability to fight cancer[1][2]. Preclinical and clinical studies have demonstrated its potential in treating various malignancies, particularly T-cell lymphomas, by fostering a pro-inflammatory tumor microenvironment conducive to tumor rejection[2][4][5].

Mechanism of Action: ITK Inhibition and T-Cell Skewing

Soquelitinib's primary mechanism of action is the selective, covalent inhibition of ITK. ITK is a critical component of the T-cell receptor (TCR) signaling pathway[6][7]. Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 1 (PLCγ1), leading to the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production[8].

By inhibiting ITK, Soquelitinib effectively modulates T-cell differentiation. It promotes the development of T helper 1 (Th1) cells, which are essential for cell-mediated immunity against tumors, while simultaneously inhibiting the differentiation of T helper 2 (Th2) and T helper 17 (Th17) cells[1][9][10]. This "Th1 skewing" results in an increased production of anti-tumor cytokines such as interferon-gamma (IFNγ) and a reduction in pro-tumorigenic and allergy-associated cytokines[1][2].

Below is a diagram illustrating the ITK signaling pathway and the impact of Soquelitinib.

ITK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_t_cell T-Cell Differentiation TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITK ITK ZAP70->ITK Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates Downstream Downstream Signaling (e.g., ERK, S6) PLCg1->Downstream Soquelitinib Soquelitinib Soquelitinib->ITK Inhibits Transcription Gene Transcription Downstream->Transcription Th1 Th1 Differentiation (Anti-tumor) Transcription->Th1 Th2 Th2 Differentiation (Pro-tumor/Allergy) Transcription->Th2 Th17 Th17 Differentiation (Inflammation) Transcription->Th17

Soquelitinib inhibits ITK, a key kinase in the TCR signaling pathway.

Modulation of the Tumor Microenvironment

Soquelitinib's impact extends beyond T-cell differentiation, profoundly affecting the tumor microenvironment (TME). By promoting a Th1-dominant immune response, Soquelitinib enhances the infiltration and effector function of cytotoxic CD8+ T-cells within the tumor[1][8]. Furthermore, it has been shown to reduce T-cell exhaustion, a state of T-cell dysfunction characterized by the expression of inhibitory receptors like PD-1, CTLA-4, and LAG3, which is a significant mechanism of tumor immune evasion[6][11].

Key effects of Soquelitinib on the TME include:

  • Increased Cytotoxic T-cell Infiltration and Function: Treatment with Soquelitinib leads to a higher number of tumor-infiltrating CD8+ T-cells with enhanced ability to kill cancer cells[1][8].

  • Reversal of T-cell Exhaustion: Soquelitinib can decrease the expression of exhaustion markers on T-cells, thereby restoring their anti-tumor activity[6][11].

  • Reduction of Regulatory T-cells (Tregs): Single-cell RNA sequencing has revealed that Soquelitinib treatment can reduce the population of immunosuppressive CD4+ Treg cells within the TME[6][7].

  • Induction of Memory T-cells: The therapy also promotes the development of memory T-cells, which could lead to more durable anti-tumor responses[1].

Preclinical and Clinical Data

Preclinical Studies

In vitro and in vivo preclinical models have consistently demonstrated Soquelitinib's ability to modulate immune responses and inhibit tumor growth.

Table 1: Summary of Key Preclinical Findings

Model SystemKey FindingsReference
In vitro human T-cell differentiation assaysDose-dependent reduction in Th17 cell differentiation and an increase in Foxp3+ Treg cells.[9][9]
Syngeneic murine tumor models (B-cell lymphoma A20, breast cancer 4T1, colon cancer CT26)Inhibition of in vivo tumor growth; increased tumor infiltration of normal CD8+ cells with enhanced effector function.[6][8][6][8]
Allergic airway inflammation mouse modelReduced Th17 cells and increased Treg cells in the lungs.[9][9]
In vitro studies with normal and malignant T-cellsPreferential suppression of Th2 cytokine production with relative sparing of Th1 cytokines.[8][8]
Clinical Trials

Soquelitinib has shown promising anti-tumor activity in early-phase clinical trials, particularly in patients with relapsed or refractory T-cell lymphomas.

Table 2: Summary of Phase 1/1b Clinical Trial Data in T-Cell Lymphoma (NCT03952078)

ParameterResultReference
Patient Population Relapsed/refractory T-cell lymphoma[4][5]
Optimal Dose 200 mg twice daily[4][5]
Objective Response Rate (ORR) 39% in 23 evaluable patients at the optimal dose.[4]
Complete Response (CR) 1 CR and 1 nodal CR in 11 patients.[5][12]
Partial Response (PR) 2 PRs in 11 patients.[5][12]
Median Duration of Response 17.2 months[4]
Progression-Free Survival (PFS) 30% at 18 months[4]
Safety Generally well-tolerated; no new safety signals, dose reductions, or treatment interruptions at the optimal dose.[4][11] Common adverse effects include anemia, bilirubin (B190676) increase, and neutropenia.[5][12][4][5][11][12]

Based on these encouraging results, a registrational Phase 3 clinical trial (NCT06561048) has been initiated to further evaluate Soquelitinib in patients with relapsed peripheral T-cell lymphoma (PTCL)[1][4].

Experimental Protocols

The following section outlines the general methodologies used in the preclinical and clinical evaluation of Soquelitinib.

In Vitro T-Cell Differentiation and Cytokine Analysis
  • Objective: To assess the effect of Soquelitinib on T-cell differentiation and cytokine production.

  • Methodology:

    • Isolation of CD4+ T-cells from healthy human donors or patients.

    • Stimulation of T-cells with anti-CD3/CD28 antibodies in the presence of varying concentrations of Soquelitinib or a vehicle control (DMSO).

    • Culture for 3-5 days under conditions that promote differentiation into Th1, Th2, or Th17 lineages.

    • Analysis of cytokine levels (e.g., IFNγ, IL-4, IL-17) in the culture supernatants using methods like ELISA or Meso Scale Discovery (MSD) cytokine panels[8].

    • Analysis of T-cell subpopulations by flow cytometry using antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2, RORγt for Th17) and surface markers.

T_Cell_Assay_Workflow cluster_protocol In Vitro T-Cell Differentiation Assay start Isolate CD4+ T-Cells stimulate Stimulate with αCD3/αCD28 + Soquelitinib or Vehicle start->stimulate culture Culture for 3-5 Days (Th1, Th2, Th17 conditions) stimulate->culture analyze_cytokines Analyze Cytokines in Supernatant (ELISA, MSD) culture->analyze_cytokines analyze_cells Analyze T-Cell Subpopulations (Flow Cytometry) culture->analyze_cells end Determine Effect on T-Cell Differentiation analyze_cytokines->end analyze_cells->end

Workflow for assessing Soquelitinib's effect on T-cell differentiation.
Syngeneic Mouse Tumor Models

  • Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of Soquelitinib.

  • Methodology:

    • Implantation of syngeneic tumor cells (e.g., A20, 4T1, CT26) into immunocompetent mice[6][7].

    • Once tumors are established, mice are randomized to receive daily oral doses of Soquelitinib or a vehicle control.

    • Tumor growth is monitored regularly by caliper measurements.

    • At the end of the study, tumors and spleens are harvested for immunological analysis.

    • Tumor-infiltrating lymphocytes (TILs) are isolated and analyzed by flow cytometry for various immune cell populations (CD4+, CD8+, Tregs, etc.) and the expression of activation and exhaustion markers.

Single-Cell RNA Sequencing of Patient Samples
  • Objective: To perform a detailed analysis of the changes in the tumor microenvironment of patients treated with Soquelitinib.

  • Methodology:

    • Collection of paired peripheral blood and tumor tissue samples from patients at baseline and on-treatment[6][7].

    • Dissociation of tissues into single-cell suspensions.

    • Single-cell RNA sequencing (scRNA-seq) is performed to obtain the transcriptomic profile of individual cells.

    • Bioinformatic analysis is used to identify different cell populations and to analyze changes in gene expression profiles and signaling pathways in response to Soquelitinib treatment[6].

Conclusion and Future Directions

Soquelitinib is a promising novel immunotherapy that modulates tumor immunity through the selective inhibition of ITK. Its ability to promote a Th1-skewed immune response, enhance cytotoxic T-cell function, and reverse T-cell exhaustion provides a strong rationale for its continued development in oncology. The encouraging clinical data in T-cell lymphoma has paved the way for a pivotal Phase 3 trial, which will be crucial in establishing its efficacy and safety in this patient population[4].

Future research should focus on exploring the potential of Soquelitinib in a broader range of solid tumors, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The unique mechanism of action of Soquelitinib, which targets the host immune system rather than the tumor itself, suggests that it could be effective in tumors that are not directly dependent on ITK signaling[8]. Further investigation into biomarkers that can predict response to Soquelitinib will also be critical for patient selection and optimizing treatment strategies.

References

Methodological & Application

Application Notes and Protocols for Soquelitinib in In Vitro T-Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Soquelitinib, a selective and covalent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in various in vitro T-cell assays. The provided methodologies are designed to enable the investigation of Soquelitinib's effects on T-cell signaling, proliferation, and cytokine production.

Soquelitinib is an investigational small molecule that functions by selectively targeting ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] This inhibition leads to a "Th1 skewing" of the immune response, characterized by the suppression of Th2 and Th17 helper T-cell functions while promoting Th1-type immunity.[1][2][4] This mechanism of action suggests its potential therapeutic utility in T-cell mediated diseases, including certain cancers and inflammatory conditions.[1][2]

Data Presentation: In Vitro Activity of Soquelitinib

The following tables summarize the quantitative data regarding the in vitro activity of Soquelitinib across various T-cell functional assays.

AssayCell TypeStimulationKey ParameterResult
T-Cell Proliferation Human T-cellsTCR stimulationInhibitionDose-dependent reduction in proliferation.
Cytokine Production Human CD4+ T-cellsTCR stimulationIC50 (IL-2 secretion)~136 nM in Jurkat cells.[5]
Human CD4+ T-cellsImmunoCult™ Human CD3/CD28 T Cell ActivatorTh2 Cytokine InhibitionSignificant reduction of IL-4, IL-5, and IL-13.[1]
Human CD4+ T-cellsImmunoCult™ Human CD3/CD28 T Cell ActivatorTh1 Cytokine ProductionRelative sparing of IFNγ production.[5][6]
Naïve Human CD4+ T-cellsTh17 polarizing conditionsTh17 Cytokine InhibitionDose-dependent reduction of IL-17.
Signaling H9 cellsanti-CD3pPLCγ1 InhibitionDose-dependent inhibition.
H9 cellsanti-CD3pZAP-70 InhibitionDose-dependent inhibition.
Human T-cellsanti-CD3/CD28 crosslinkingpERK InhibitionDose-dependent inhibition.[6]
Human T-cellsanti-CD3/CD28 crosslinkingpS6 InhibitionDose-dependent inhibition.[6]
T-Cell Differentiation Naïve Human CD4+ T-cellsTh17 polarizing conditionsTh17 DifferentiationDose-dependent inhibition.[7]
Naïve Human CD4+ T-cellsTh17 polarizing conditionsTreg DifferentiationIncrease in Foxp3+ Treg cells.[7]

Experimental Protocols

T-Cell Proliferation Assay

This protocol outlines the steps to assess the effect of Soquelitinib on T-cell proliferation following TCR stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Soquelitinib (various concentrations)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • 96-well flat-bottom plates

  • Plate-bound anti-CD3 antibody (clone OKT3) and soluble anti-CD28 antibody (clone CD28.2)

  • Proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or similar)

  • Luminometer

Methodology:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody at a concentration of 1-5 µg/mL in sterile PBS overnight at 4°C.

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Assay Setup: a. Wash the coated plate twice with sterile PBS to remove unbound antibody. b. Seed the PBMCs at a density of 1 x 10^5 cells/well in 100 µL of complete medium. c. Prepare serial dilutions of Soquelitinib in complete medium. d. Add 50 µL of the Soquelitinib dilutions to the respective wells. Include a DMSO vehicle control. e. Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Readout: Measure cell proliferation according to the manufacturer's instructions for the chosen proliferation assay reagent.

Cytokine Production Assay

This protocol is designed to measure the effect of Soquelitinib on the production of key Th1, Th2, and Th17 cytokines by stimulated T-cells.

Materials:

  • Isolated human CD4+ T-cells

  • Soquelitinib (various concentrations)

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • ImmunoCult™ Human CD3/CD28 T Cell Activator

  • Cytokine measurement kit (e.g., ELISA or multiplex bead-based assay for IFNγ, IL-4, IL-5, IL-13, IL-17)

  • Plate reader or flow cytometer

Methodology:

  • Cell Preparation: Isolate CD4+ T-cells from PBMCs using a negative selection kit. Resuspend cells in complete RPMI-1640 medium.

  • Assay Setup: a. Seed the CD4+ T-cells at a density of 2 x 10^5 cells/well in 100 µL of complete medium in a 96-well U-bottom plate. b. Pre-treat the cells with various concentrations of Soquelitinib or DMSO vehicle control for 1 hour at 37°C.[6] c. Add ImmunoCult™ Human CD3/CD28 T Cell Activator according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of IFNγ, IL-4, IL-5, IL-13, and IL-17 in the supernatants using an appropriate cytokine measurement kit.

Western Blot for T-Cell Signaling Pathway Analysis

This protocol details the analysis of key phosphorylation events in the TCR signaling cascade following Soquelitinib treatment.

Materials:

  • Jurkat T-cells or isolated human T-cells

  • Soquelitinib (various concentrations)

  • Serum-free RPMI-1640 medium

  • Anti-CD3 antibody (clone OKT3)

  • Goat anti-mouse IgG for crosslinking

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ1, anti-PLCγ1, anti-phospho-ZAP-70, anti-ZAP-70, anti-phospho-ERK, anti-ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Methodology:

  • Cell Culture and Treatment: a. Culture Jurkat T-cells in complete RPMI-1640 medium. b. Starve the cells in serum-free medium for 2-4 hours prior to the experiment. c. Pre-treat the cells with various concentrations of Soquelitinib or DMSO vehicle control for 1 hour at 37°C.

  • T-Cell Stimulation: a. Stimulate the cells with soluble anti-CD3 antibody (1-2 µg/mL) for 5-10 minutes at 37°C. b. For enhanced signaling, crosslink the anti-CD3 antibody with goat anti-mouse IgG.

  • Cell Lysis: a. Pellet the cells by centrifugation and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Clarify the lysates by centrifugation and collect the supernatants.

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with the indicated primary antibodies overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Soquelitinib_Signaling_Pathway Soquelitinib Mechanism of Action in T-Cell Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ITK ITK Lck->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFAT NFAT Ca_flux->NFAT Gene_expression Gene Expression (IL-2, IL-4, IL-5, etc.) NFAT->Gene_expression Ras_MAPK Ras-MAPK Pathway PKC->Ras_MAPK AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_expression Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition

Caption: Soquelitinib inhibits ITK, a key kinase downstream of the T-cell receptor.

T_Cell_Assay_Workflow General Workflow for In Vitro T-Cell Assays with Soquelitinib cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_cells Isolate T-Cells (PBMCs or CD4+) Seed_cells Seed Cells into 96-well Plate Isolate_cells->Seed_cells Prepare_reagents Prepare Soquelitinib Dilutions and Stimulation Reagents Pretreat Pre-treat with Soquelitinib (1 hour) Prepare_reagents->Pretreat Seed_cells->Pretreat Stimulate Stimulate T-Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Incubate Incubate (24-72 hours) Stimulate->Incubate Proliferation Proliferation Assay (e.g., CellTiter-Glo®) Incubate->Proliferation Cytokine Cytokine Measurement (ELISA, Multiplex) Incubate->Cytokine Signaling Signaling Analysis (Western Blot, Flow Cytometry) Incubate->Signaling

Caption: A generalized workflow for studying Soquelitinib's effects on T-cells in vitro.

References

Application of Soquelitinib in Systemic Sclerosis Animal Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis, vascular abnormalities, and immune system activation. A key pathological feature is the excessive deposition of extracellular matrix proteins, leading to the hardening and scarring of skin and internal organs. Recent preclinical data have highlighted the therapeutic potential of Soquelitinib (formerly CPI-818), a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in modulating the immune responses that drive fibrosis in SSc.[1][2][3] ITK is a crucial enzyme in T-cell signaling, and its inhibition by Soquelitinib has been shown to suppress pro-fibrotic Th2 and Th17 T-helper cell pathways while promoting Th1 responses, which are important for anti-tumor and anti-viral immunity. This document provides a detailed overview of the application of Soquelitinib in established animal models of SSc, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action: ITK Inhibition in SSc

Soquelitinib is an orally administered small molecule designed to selectively and covalently inhibit ITK.[1] In the context of SSc, the therapeutic rationale is based on its ability to modulate T-cell differentiation. The pathogenesis of SSc involves a significant contribution from Th2 and Th17 cells, which produce pro-fibrotic cytokines. By inhibiting ITK, Soquelitinib blocks the signaling pathways necessary for the development and function of these T-cell subsets. This "Th1 skewing" effect helps to rebalance (B12800153) the immune response, reducing the production of cytokines that drive fibroblast activation and collagen deposition.[4] Preclinical studies have demonstrated that this mechanism effectively reduces inflammation and fibrosis in mouse models that mimic human SSc.[2][5]

Soquelitinib_MoA cluster_TCell T-Helper Cell cluster_Pathways Differentiation Pathways cluster_Outcomes Pathological Outcomes TCR T-Cell Receptor Activation ITK ITK TCR->ITK Activates Th2 Th2 Pathway (Pro-fibrotic) ITK->Th2 Th17 Th17 Pathway (Pro-fibrotic) ITK->Th17 Th1 Th1 Pathway (Anti-fibrotic) ITK->Th1 Suppresses (via RLK) Soquelitinib Soquelitinib Soquelitinib->ITK Inhibits Fibrosis Fibrosis & Inflammation Th2->Fibrosis Th17->Fibrosis

Caption: Soquelitinib inhibits ITK, suppressing pro-fibrotic Th2/Th17 pathways.

Experimental Data from SSc Animal Models

Soquelitinib has been evaluated in two primary mouse models of SSc: the Bleomycin-induced fibrosis model and the Fra-2 transgenic mouse model.[1][5]

  • Bleomycin-Induced Fibrosis Model: This model involves repeated subcutaneous injections of bleomycin (B88199) to induce localized skin and lung fibrosis, mimicking the inflammatory and fibrotic stages of SSc.

  • Fra-2 Transgenic Mouse Model: These mice overexpress the Fra-2 transcription factor, leading to spontaneous and progressive systemic inflammation, vasculopathy, and fibrosis in the skin, lungs, and heart, closely resembling the human disease, including the development of pulmonary hypertension.[3][6]

Quantitative Efficacy Data

The following tables summarize the key findings from studies using these models.

Table 1: Efficacy of Soquelitinib in the Bleomycin-Induced Lung Fibrosis Model

ParameterVehicle ControlSoquelitinib-TreatedP-valueReference
Leukocyte Infiltration (BALF) HighReducedp < 0.05[1]
Lung Fibrosis (Ashcroft Score) HighSignificantly Decreasedp < 0.001[1]
Th2 Helper T-Cell Infiltration HighReducedN/A[5]
MMP2 mRNA Expression ElevatedReducedN/A[6]
TGF-β mRNA Expression ElevatedReducedN/A[6]

Table 2: Efficacy of Soquelitinib in the Fra-2 Transgenic Mouse Model

ParameterUntreated Fra-2 MiceSoquelitinib-Treated Fra-2 MiceP-valueReference
Clinical Disease Score HighImprovedp < 0.0001[1]
Lung Fibrosis (Ashcroft Score) HighSignificantly Reducedp < 0.05[1]
Right Ventricular Systolic Pressure (mmHg) 26.7 mmHg23.9 mmHgp = 0.004[1]
Lung Immune Cell Infiltration HighSignificantly ReducedN/A[2]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments conducted in the evaluation of Soquelitinib.

Protocol 1: Bleomycin-Induced Fibrosis Model

Objective: To induce skin and lung fibrosis in mice to model SSc and evaluate the anti-fibrotic efficacy of Soquelitinib.

Materials:

  • 8-10 week old C57BL/6 mice

  • Bleomycin sulfate (B86663) (dissolved in sterile PBS)

  • Soquelitinib (formulated for oral gavage)

  • Vehicle control (e.g., corn oil or specified formulation vehicle)

  • Gavage needles

  • Syringes and 30-gauge needles

Procedure:

  • Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide mice into three groups: (1) PBS Control, (2) Bleomycin + Vehicle, (3) Bleomycin + Soquelitinib.

  • Induction of Fibrosis: For 21-28 days, administer daily subcutaneous injections of bleomycin (100 µL at 1 mg/mL) into a defined area on the shaved back of mice in the Bleomycin groups. The PBS group receives injections of sterile PBS.

  • Drug Administration: Concurrently with bleomycin injections, administer Soquelitinib (e.g., 30 mg/kg) or vehicle control via oral gavage once or twice daily.

  • Monitoring: Monitor mice daily for weight changes and signs of distress.

  • Endpoint Analysis (Day 22 or 29):

    • Tissue Collection: Euthanize mice and collect skin from the injection site and lung tissue.

    • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.

    • Fibrosis Scoring: Quantify lung fibrosis using the modified Ashcroft scoring system.[1] Measure dermal thickness in skin sections.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to quantify leukocyte infiltration via cell counting.[1]

    • Gene Expression: Extract RNA from tissue samples for qPCR analysis of fibrotic markers (e.g., Col1a1, TGF-β, MMP2).[6]

Bleomycin_Workflow Start Start: C57BL/6 Mice Grouping Randomize into Groups: 1. PBS Control 2. Bleomycin + Vehicle 3. Bleomycin + Soquelitinib Start->Grouping Induction Daily Subcutaneous Bleomycin/PBS Injections (21-28 Days) Grouping->Induction Treatment Daily Oral Gavage Vehicle or Soquelitinib (21-28 Days) Grouping->Treatment Analysis Endpoint Analysis: - Histology (Skin/Lung) - Ashcroft Score - BALF Cell Count - qPCR Induction->Analysis After 21-28 Days Treatment->Analysis After 21-28 Days End End Analysis->End

Caption: Workflow for the Bleomycin-induced fibrosis model.
Protocol 2: Fra-2 Transgenic Mouse Model Evaluation

Objective: To assess the therapeutic effect of Soquelitinib on spontaneously developing, systemic fibrosis and pulmonary hypertension in a genetically predisposed mouse model.

Materials:

  • Fra-2 transgenic mice and wild-type littermate controls

  • Soquelitinib (formulated for oral gavage)

  • Vehicle control

  • Micro-CT scanner

  • High-frequency ultrasound system

  • Catheters for right heart catheterization

Procedure:

  • Animal Model: Utilize Fra-2 transgenic mice, which begin to develop SSc-like symptoms at several weeks of age.

  • Treatment Initiation: Begin oral gavage of Soquelitinib or vehicle control at a predetermined age (e.g., 6-8 weeks) before or at the onset of significant symptoms.

  • Treatment Duration: Continue daily treatment for an extended period, typically 7-8 weeks, to assess impact on disease progression.[2]

  • Clinical Scoring: Throughout the study, monitor mice for clinical signs of disease (e.g., skin thickening, hair loss, mobility) and assign a clinical score.[1]

  • Endpoint Analysis:

    • Hemodynamic Measurement: Perform right heart catheterization under anesthesia to directly measure right ventricular systolic pressure (RVSP) as an indicator of pulmonary hypertension.[1]

    • Imaging: Use micro-CT to assess lung density and high-frequency ultrasound to evaluate cardiac function and vascular remodeling.

    • Histology: Collect lung, skin, and heart tissue for histological analysis of fibrosis (Masson's Trichrome), inflammation (H&E), and vascular hypertrophy.[3]

    • Flow Cytometry: Analyze splenocytes or lung cell infiltrates to quantify T-cell populations (Th1, Th2, Th17) and assess the immunomodulatory effects of the drug.

Fra2_Workflow Start Start: Fra-2 Transgenic Mice Treatment Initiate Daily Oral Gavage: - Vehicle Control - Soquelitinib (7-8 Weeks) Start->Treatment Monitoring In-life Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Continuous Analysis Endpoint Analysis: - RVSP Measurement - Histology (Lung, Heart) - Micro-CT Imaging - Flow Cytometry Monitoring->Analysis After 7-8 Weeks End End Analysis->End

Caption: Experimental workflow for Soquelitinib in the Fra-2 mouse model.
Conclusion

Preclinical studies in established animal models of systemic sclerosis provide a strong rationale for the continued investigation of Soquelitinib as a potential therapy.[2] The selective inhibition of ITK by Soquelitinib effectively targets the underlying T-cell dysregulation that drives inflammation and fibrosis.[3] Data from both the bleomycin-induced and Fra-2 transgenic models demonstrate significant reductions in lung fibrosis, immune cell infiltration, and pulmonary hypertension.[1][3][5] These findings support the evaluation of Soquelitinib in clinical trials for SSc and other immune-mediated fibrotic diseases.

References

In Vivo Imaging of Soquelitinib's Target Engagement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soquelitinib is a selective, orally bioavailable, and irreversible inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a critical enzyme in T-cell receptor (TCR) signaling.[1] By covalently binding to a cysteine residue (Cys442) within ITK, Soquelitinib effectively modulates T-cell differentiation and function.[1] This mechanism of action underlies its therapeutic potential in a range of T-cell mediated diseases, including lymphomas, autoimmune conditions, and allergic diseases.[2][3] Direct visualization and quantification of Soquelitinib's engagement with its target, ITK, in vivo is crucial for optimizing dosing strategies, confirming its mechanism of action in living organisms, and accelerating its clinical development. This document provides detailed application notes and protocols for non-invasive in vivo imaging of Soquelitinib's target engagement using Positron Emission Tomography (PET) and offers an alternative approach using Bioluminescence Resonance Energy Transfer (BRET).

Introduction

Soquelitinib's therapeutic efficacy is attributed to its ability to skew T-cell differentiation away from pro-inflammatory Th2 and Th17 lineages towards a Th1 phenotype, a process known as "Th1 skewing".[4][5] This immunomodulatory effect is a direct consequence of ITK inhibition. Therefore, methods to directly measure the extent and duration of ITK occupancy by Soquelitinib in a living subject are invaluable. In vivo imaging techniques offer a non-invasive window into these molecular interactions, providing critical pharmacokinetic and pharmacodynamic data.[6]

This application note details two primary methodologies for assessing Soquelitinib's target engagement in vivo:

  • Positron Emission Tomography (PET) Imaging: Utilizing a radiolabeled version of Soquelitinib to visualize and quantify its distribution and binding to ITK-expressing tissues.

  • Bioluminescence Resonance Energy Transfer (BRET): A cell-based assay adaptable for in vivo studies to measure the direct interaction between Soquelitinib and ITK in real-time.

Signaling Pathway and Experimental Workflow

To understand the context of these imaging strategies, it is essential to visualize the underlying biological pathway and the experimental process.

Soquelitinib's Mechanism of Action and ITK Signaling Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation Th1_Skew Th1 Skewing ITK->Th1_Skew Modulates Differentiation IP3_DAG IP3 & DAG PLCG1->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Cytokine Cytokine Production (e.g., IL-4, IL-17) NFAT_AP1_NFkB->Cytokine Soquelitinib Soquelitinib Soquelitinib->ITK Irreversible Inhibition (Cys442)

Caption: Soquelitinib inhibits ITK, a key kinase in TCR signaling, leading to reduced cytokine production and a shift towards a Th1 immune response.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to Soquelitinib and the proposed imaging techniques.

Table 1: Soquelitinib Properties

PropertyValueReference
Target Interleukin-2 Inducible T-cell Kinase (ITK)[1]
Mechanism Irreversible covalent inhibitor (binds to Cys442)[1]
Administration Oral[1]
Molecular Formula C₂₅H₃₀N₄O₄S₂[1]
Molecular Weight 514.7 g/mol [1]
IC₅₀ (IL-2 secretion) 136 nM[7]

Table 2: Preclinical In Vivo Efficacy of Soquelitinib

Animal ModelSoquelitinib DoseOutcomeReference
Murine Tumor Models 30 mg/kg, b.i.d. (oral)Significant tumor growth inhibition[7]
Asthma Model Not specifiedReduction in lung inflammation[3]
Systemic Sclerosis Not specifiedPrevention of lung damage and inflammation[8]

Experimental Protocols

Protocol 1: In Vivo Target Engagement Imaging using PET

This protocol outlines the steps for synthesizing a radiolabeled Soquelitinib analog and performing PET imaging in a relevant animal model.

1.1. Synthesis of [¹⁸F]Soquelitinib PET Tracer

The development of a PET tracer based on a known inhibitor is a common strategy in nuclear imaging.[2] Given Soquelitinib's structure, a fluorine-18 (B77423) (¹⁸F) radiolabel can be introduced. This would involve modifying a precursor molecule to allow for the nucleophilic substitution with [¹⁸F]fluoride.

  • Precursor Synthesis: A suitable precursor, for example, a derivative of Soquelitinib with a leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to radiolabeling without disrupting its binding to ITK, needs to be synthesized.

  • Radiolabeling: The precursor is then reacted with [¹⁸F]fluoride produced from a cyclotron. The reaction conditions (solvent, temperature, catalyst) must be optimized for high radiochemical yield and purity.

  • Purification: The resulting [¹⁸F]Soquelitinib is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted [¹⁸F]fluoride and other impurities.

  • Quality Control: The final product's radiochemical purity, specific activity, and stability are assessed before injection.

1.2. Animal Model

A relevant animal model is crucial for meaningful results. For Soquelitinib, suitable models include:

  • T-cell Lymphoma Xenograft Model: Nude mice bearing tumors derived from a human T-cell lymphoma cell line (e.g., Jurkat, which expresses ITK).

  • Syngeneic Tumor Model: Immunocompetent mice with a transplantable tumor that elicits a T-cell mediated anti-tumor immune response.

  • Inflammatory Disease Model: A mouse model of a T-cell driven inflammatory disease, such as atopic dermatitis or asthma.[9]

1.3. PET Imaging Protocol

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.

  • Tracer Injection: Inject a bolus of [¹⁸F]Soquelitinib (typically 3.7-7.4 MBq) intravenously via the tail vein.

  • Dynamic PET Scan: Immediately after injection, acquire a dynamic PET scan for 60-90 minutes. This allows for the assessment of the tracer's pharmacokinetics.

  • Static PET Scan: Alternatively, a static scan can be performed at a later time point (e.g., 60 minutes post-injection) to visualize tracer distribution at a state of relative equilibrium.

  • CT or MRI Scan: Perform a co-registered CT or MRI scan for anatomical reference.

  • Image Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).

    • Draw regions of interest (ROIs) on the tumor, muscle (as a negative control), and other relevant organs on the co-registered anatomical images.

    • Generate time-activity curves (TACs) for each ROI from the dynamic scan.

    • Calculate the standardized uptake value (SUV) for each ROI from the static scan.

1.4. Blocking Study for Specificity

To confirm that the uptake of [¹⁸F]Soquelitinib in target tissues is specific to ITK, a blocking study is essential.

  • A cohort of animals is pre-treated with a therapeutic, non-radiolabeled dose of Soquelitinib (e.g., 30 mg/kg, orally) 1-2 hours before the injection of [¹⁸F]Soquelitinib.

  • The PET imaging protocol is then performed as described above.

  • A significant reduction in the [¹⁸F]Soquelitinib uptake in the tumor or other target tissues in the pre-treated group compared to the control group would indicate specific binding to ITK.

PET Imaging Workflow for Soquelitinib Target Engagement cluster_0 Tracer Preparation cluster_1 In Vivo Imaging cluster_2 Data Analysis Synthesis Synthesis of [¹⁸F]Soquelitinib Precursor Radiolabeling Radiolabeling with ¹⁸F Synthesis->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control Purification->QC Injection Tracer Injection (i.v.) QC->Injection Animal Animal Model (e.g., Tumor Xenograft) Animal->Injection Anatomy_Scan CT/MRI Scan Animal->Anatomy_Scan PET_Scan Dynamic/Static PET Scan Injection->PET_Scan Analysis Image Reconstruction & ROI Analysis PET_Scan->Analysis Anatomy_Scan->Analysis Quantification Quantification (SUV, TACs) Analysis->Quantification

Caption: A streamlined workflow for assessing Soquelitinib's target engagement in vivo using PET imaging.

Protocol 2: In Vivo Target Engagement Assessment using BRET

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to study protein-protein interactions and can be adapted to measure drug-target engagement in living cells and, with advanced imaging systems, in small animals.[10][11][12]

2.1. Generation of a Stable Cell Line

  • Constructs:

    • Create a fusion construct of ITK with a NanoLuciferase (NLuc) donor molecule (ITK-NLuc).

    • Synthesize a fluorescently labeled Soquelitinib analog (Soquelitinib-Fluorophore) that acts as the BRET acceptor. The fluorophore should have an excitation spectrum that overlaps with the emission spectrum of NLuc.

  • Transfection and Selection:

    • Transfect a suitable cell line (e.g., Jurkat T-cells) with the ITK-NLuc construct.

    • Select for stably expressing cells using an appropriate antibiotic resistance marker.

    • Confirm the expression and functionality of the ITK-NLuc fusion protein.

2.2. In Vitro BRET Assay for Target Engagement

  • Cell Plating: Plate the stable ITK-NLuc expressing cells in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of unlabeled Soquelitinib.

  • Probe Addition: Add a constant concentration of the Soquelitinib-Fluorophore BRET probe.

  • Substrate Addition: Add the NanoLuciferase substrate (e.g., furimazine).

  • BRET Measurement: Immediately measure the light emission at two wavelengths: one for the NLuc donor and one for the fluorophore acceptor.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of unlabeled Soquelitinib indicates competitive displacement of the BRET probe and thus, target engagement.

2.3. In Vivo BRET Imaging (Conceptual)

While technically challenging, in vivo BRET imaging is an emerging field.[10]

  • Animal Model: Implant the ITK-NLuc expressing cells subcutaneously in an immunodeficient mouse.

  • Compound and Probe Administration: Administer unlabeled Soquelitinib (or vehicle control) to the mice. After a suitable time, inject the Soquelitinib-Fluorophore probe and the NLuc substrate.

  • In Vivo Imaging: Image the mice using a sensitive in vivo imaging system capable of detecting both the donor and acceptor emission signals.

  • Data Analysis: Quantify the BRET signal in the tumor region. A lower BRET signal in the Soquelitinib-treated animals would suggest target engagement.

Logical Flow of a BRET-based Target Engagement Assay ITK_NLuc ITK-NanoLuc (Donor) Binding Binding ITK_NLuc->Binding Soq_Fluor Soquelitinib-Fluorophore (Acceptor) Soq_Fluor->Binding BRET_Signal BRET Signal Generated Binding->BRET_Signal Proximity (<10nm) Competition Competition for Binding Site Binding->Competition Unlabeled_Soq Unlabeled Soquelitinib Unlabeled_Soq->Competition Reduced_BRET Reduced BRET Signal Competition->Reduced_BRET

Caption: Unlabeled Soquelitinib competes with a fluorescently labeled version for binding to ITK-NanoLuc, leading to a measurable decrease in the BRET signal.

Discussion and Conclusion

The ability to non-invasively image Soquelitinib's target engagement in vivo provides a powerful tool for drug development. PET imaging with a dedicated radiotracer offers a highly sensitive and quantitative method to assess the biodistribution and target occupancy of Soquelitinib in preclinical models and has a clear translational path to clinical studies. The development of an irreversible radiotracer based on Soquelitinib's structure is particularly promising, as it may offer a higher signal-to-noise ratio due to prolonged retention at the target site.[2]

BRET-based assays provide a complementary approach, offering a direct readout of target engagement at the cellular level. While in vivo BRET imaging is still an evolving technology, it holds promise for real-time, longitudinal studies of drug-target interactions in living animals.

References

Soquelitinib's Modulation of T-Cell Subsets: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered small molecule that selectively inhibits Interleukin-2-inducible T-cell Kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in the activation, proliferation, and differentiation of T-cells.[1][2] Preclinical and clinical studies have demonstrated that Soquelitinib modulates the immune response by inducing a "Th1 skewing," which involves promoting the differentiation of T-helper 1 (Th1) cells while inhibiting T-helper 2 (Th2) and T-helper 17 (Th17) cells. This immunomodulatory activity suggests therapeutic potential for Soquelitinib in various malignancies and inflammatory diseases.[2][3] This document provides detailed protocols for the analysis of T-cell populations using flow cytometry following Soquelitinib treatment, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation: T-Cell Population Changes Post-Soquelitinib Treatment

The following table summarizes the observed changes in T-cell populations following Soquelitinib treatment as reported in preclinical and clinical studies.

T-Cell SubsetChange ObservedContextReference
CD4+ T-Helper Cells
Th1 Cells↑ IncreasedIn responding T-cell lymphoma patients, an increase in normal CD4+ Th1 cells was observed in the tumor microenvironment.[1]
Th2 Cells↓ DecreasedSoquelitinib blocks the development of Th2 cells and the production of their secreted cytokines.
Th17 Cells↓ DecreasedA dose-dependent reduction in Th17 cell differentiation was observed in in-vitro experiments. Soquelitinib also blocks the development of Th17 cells.[3]
Regulatory T-Cells (Tregs)↓ Decreased / ↑ IncreasedIn T-cell lymphoma patients, a reduction in CD4+ Treg cells was seen in the tumor microenvironment. In some preclinical models of inflammatory disease, an increase in Foxp3+ Treg cells was noted.[1][3]
CD8+ T-Cells
CD8+ T-Cells↑ IncreasedTreatment with Soquelitinib leads to increased tumor infiltration of normal CD8+ cells.[2]
Terminally Differentiated Effector Memory (TEMRA) Cells↑ IncreasedA significant increase in CD8+ TEMRA cells was observed in responding T-cell lymphoma patients.[1]
T-Cell Exhaustion Markers
PD-1, LAG3↓ DecreasedSingle-cell sequencing of tumor biopsies showed a reduction in T-cell exhaustion markers. The majority of patients in a Phase 1/1b trial exhibited a reduction in T-cell exhaustion markers on both CD4+ and CD8+ cells after 21 days of treatment.[1]

Signaling Pathway and Experimental Workflow

Soquelitinib's Mechanism of Action

Soquelitinib covalently binds to a cysteine residue in the ATP-binding pocket of ITK, leading to its irreversible inhibition. This blockade disrupts the downstream signaling cascade from the T-cell receptor, which is critical for T-cell activation and differentiation. By inhibiting ITK, Soquelitinib attenuates the signaling pathways that promote the differentiation of Th2 and Th17 cells, while favoring the pathways that lead to the development of Th1 cells. This "Th1 skewing" enhances cell-mediated immunity.

Soquelitinib_Mechanism cluster_TCR T-Cell Receptor Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment ITK ITK PLCg1->ITK Activation IP3_DAG IP3 & DAG Ca_PKC Ca2+ & PKC Signaling Th2 Th2 Differentiation (IL-4, IL-5, IL-13) Ca_PKC->Th2 Th17 Th17 Differentiation (IL-17) Ca_PKC->Th17 ITK->Ca_PKC Th1 Th1 Differentiation (IFN-γ, TNF-α) ITK->Th1 Suppression of Th1 Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition

Caption: Soquelitinib inhibits ITK, a key kinase in the TCR signaling pathway, leading to a shift in T-cell differentiation towards a Th1 phenotype and away from Th2 and Th17 lineages.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for analyzing T-cell populations after in vitro treatment with Soquelitinib.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In Vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis PBMC_iso PBMC Isolation from Whole Blood Cell_count Cell Counting and Viability Assessment PBMC_iso->Cell_count Culture Cell Culture with Soquelitinib or Vehicle Cell_count->Culture Stimulation Optional: T-Cell Stimulation (e.g., PMA/Ionomycin) Culture->Stimulation Surface_stain Surface Marker Staining Stimulation->Surface_stain Intra_stain Fixation, Permeabilization, and Intracellular Staining Surface_stain->Intra_stain Acquisition Flow Cytometry Acquisition Intra_stain->Acquisition Gating Gating and Data Analysis Acquisition->Gating

Caption: The experimental workflow for analyzing T-cell populations after Soquelitinib treatment involves PBMC isolation, in vitro culture and treatment, staining with fluorescently labeled antibodies, and analysis by flow cytometry.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[4][5]

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Phosphate-buffered saline (PBS), sterile

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume to 50 mL and centrifuge at 250 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (containing 10% FBS and 1% P/S).

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability with trypan blue.

Protocol 2: In Vitro Treatment of PBMCs with Soquelitinib

This protocol outlines the in vitro treatment of isolated PBMCs with Soquelitinib.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium

  • Soquelitinib (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates (e.g., 24-well or 96-well)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the PBMCs at a density of 1 x 10^6 cells/mL in a cell culture plate.

  • Add Soquelitinib to the desired final concentrations (e.g., a dose range from 1 nM to 1 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest Soquelitinib dose.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified CO2 incubator at 37°C.

  • (Optional) For intracellular cytokine analysis, stimulate the cells for the final 4-6 hours of culture with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A or monensin).

Protocol 3: Flow Cytometry Staining of T-Cell Subsets

This protocol provides a method for multi-color flow cytometry staining to identify various T-cell subsets.

Materials:

  • Treated and untreated PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Live/Dead fixable viability stain

  • Fluorochrome-conjugated antibodies (see suggested panel below)

  • Fixation/Permeabilization buffer kit (for intracellular staining)

  • FACS tubes

  • Flow cytometer

Suggested Antibody Panel:

MarkerFluorochromeTarget Cell Population/Function
CD3e.g., APC-H7Pan T-Cell Marker
CD4e.g., BUV395T-Helper Cells
CD8e.g., BUV496Cytotoxic T-Cells
CXCR3e.g., PETh1 Cells
CCR4e.g., PE-Cy7Th2 Cells
CCR6e.g., BV605Th17 Cells
CD25e.g., APCRegulatory T-Cells (activation marker)
FoxP3e.g., Alexa Fluor 488Regulatory T-Cells (transcription factor)
CD45RAe.g., FITCNaive and TEMRA Cells
CCR7e.g., PerCP-Cy5.5Naive and Central Memory Cells
IFN-γe.g., PETh1 Cytokine (intracellular)
IL-4e.g., BV421Th2 Cytokine (intracellular)
IL-17Ae.g., Alexa Fluor 647Th17 Cytokine (intracellular)

Procedure:

  • Harvest the cells and wash them with FACS buffer.

  • Stain for viability using a Live/Dead fixable dye according to the manufacturer's protocol.

  • Block Fc receptors for 10-15 minutes at room temperature.

  • Add the cocktail of surface marker antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • If performing intracellular staining, fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

  • Add the intracellular antibody cocktail (e.g., for FoxP3 and cytokines) and incubate for 30-60 minutes at room temperature or 4°C in the dark.

  • Wash the cells with permeabilization buffer and then with FACS buffer.

  • Resuspend the final cell pellet in FACS buffer for analysis.

  • Acquire the samples on a properly calibrated flow cytometer. Use single-stain controls for compensation and fluorescence minus one (FMO) controls for accurate gating. Analyze the data using appropriate software.

References

Establishing a Soquelitinib-Resistant T-Cell Lymphoma Cell Line: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To facilitate research into the mechanisms of acquired resistance to the novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, Soquelitinib, detailed application notes and protocols for the establishment and characterization of a Soquelitinib-resistant T-cell lymphoma cell line are now available. These resources are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to developing a critical in vitro model for studying drug resistance, identifying potential biomarkers, and exploring novel therapeutic strategies to overcome resistance.

Soquelitinib is a promising investigational oral drug that selectively inhibits ITK, a key enzyme in T-cell signaling.[1][2][3][4] By modulating T-cell differentiation and promoting an anti-tumor immune response, Soquelitinib has shown potential in the treatment of T-cell lymphomas.[5][6][7] However, the development of drug resistance remains a significant challenge in targeted cancer therapy. The protocols outlined below provide a systematic approach to generating and characterizing a Soquelitinib-resistant cell line, an invaluable tool for advancing our understanding of resistance mechanisms.

Data Presentation

The following tables summarize key data points for consideration when establishing and characterizing a Soquelitinib-resistant cell line.

Table 1: Soquelitinib In Vitro Efficacy (IC50 Values)

Cell LineCancer TypeIC50 (nM)Notes
JurkatT-cell Leukemia136Soquelitinib suppresses IL-2 secretion with an IC50 of 136 nM in Jurkat T-cells.[8]

Table 2: Recommended Starting Concentrations for Resistance Induction

Cell LineInitial IC50 (nM)Recommended Starting Concentration (nM)Rationale
Jurkat13610 - 27Start with a concentration around the IC10-IC20 to allow for gradual adaptation and selection of resistant clones.
Other T-cell Lymphoma Lines (e.g., Hut78, H9)To be determinedIC10 - IC20 of the specific cell lineThe initial IC50 must be experimentally determined for each cell line.

Table 3: Western Blot Antibody Panel for Characterization

PathwayPrimary TargetDownstream/Associated ProteinsPotential Resistance Markers
ITK Signaling p-ITK, ITKp-PLCγ1, PLCγ1, p-SLP-76, SLP-76, p-ZAP-70, ZAP-70, p-LAT, LAT, p-ERK, ERKUpregulation of total ITK, mutations in ITK, sustained downstream phosphorylation despite Soquelitinib treatment.
PI3K/Akt/mTOR Pathway p-Akt, Aktp-mTOR, mTOR, p-S6K, S6KIncreased phosphorylation of Akt, mTOR, and S6K, indicating bypass activation.
JAK/STAT Pathway p-JAK1/2, JAK1/2p-STAT3/5, STAT3/5Increased phosphorylation of JAK and STAT proteins, suggesting activation of a parallel signaling cascade.

Experimental Protocols

Protocol 1: Establishment of a Soquelitinib-Resistant Cell Line

This protocol employs a gradual dose-escalation method to establish a Soquelitinib-resistant T-cell lymphoma cell line.

1. Initial IC50 Determination: a. Plate the parental T-cell lymphoma cell line (e.g., Jurkat) in 96-well plates. b. Treat the cells with a range of Soquelitinib concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 value.

2. Resistance Induction: a. Culture the parental cells in their recommended complete medium containing Soquelitinib at a starting concentration of approximately the IC10-IC20. b. Maintain the cells in the Soquelitinib-containing medium, changing the medium every 2-3 days. c. When the cells resume a steady growth rate, gradually increase the concentration of Soquelitinib (e.g., by 1.5 to 2-fold increments). d. Monitor cell viability and morphology regularly. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again. e. Continue this dose-escalation process until the cells are able to proliferate in a significantly higher concentration of Soquelitinib (e.g., 5 to 10-fold the initial IC50).

3. Confirmation of Resistance: a. Once a resistant cell population is established, perform a cell viability assay on both the parental and the newly generated resistant cell line with a range of Soquelitinib concentrations. b. A significant increase in the IC50 value for the resistant cell line compared to the parental line confirms the establishment of a Soquelitinib-resistant cell line. c. Culture the resistant cell line in a drug-free medium for several passages and re-test the IC50 to ensure the stability of the resistant phenotype.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for the analysis of key signaling proteins to investigate the mechanisms of resistance.

1. Sample Preparation: a. Culture parental and Soquelitinib-resistant cells to 80-90% confluency. For acute treatment experiments, starve cells in a serum-free medium for 4-6 hours and then treat with Soquelitinib at various concentrations for a specified time (e.g., 1-2 hours) before stimulation (e.g., with anti-CD3/CD28 antibodies). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (see Table 3 for recommendations) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Gene Sequencing for ITK Mutations

This protocol is to identify potential on-target resistance mechanisms through mutations in the ITK gene.

1. DNA Extraction: a. Isolate genomic DNA from both parental and Soquelitinib-resistant cell lines using a commercially available DNA extraction kit.

2. PCR Amplification: a. Design primers to amplify the kinase domain of the ITK gene. b. Perform PCR to amplify the target region from the genomic DNA of both cell lines.

3. DNA Sequencing: a. Purify the PCR products. b. Send the purified PCR products for Sanger sequencing. c. Analyze the sequencing results to identify any mutations in the ITK kinase domain of the resistant cells compared to the parental cells.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck ITK ITK Lck->ITK activates PLCg1 PLCγ1 ITK->PLCg1 activates LAT LAT SLP76 SLP-76 Akt Akt PLCg1->Akt Ras_GRP Ras GRP LAT->Ras_GRP SLP76->Ras_GRP Soquelitinib Soquelitinib Soquelitinib->ITK inhibits Ras Ras Ras_GRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: Soquelitinib inhibits the ITK signaling pathway.

Resistance_Workflow start Parental T-cell Lymphoma Cell Line ic50 Determine Initial IC50 of Soquelitinib start->ic50 culture Continuous Culture with Increasing Soquelitinib (Dose Escalation) ic50->culture monitor Monitor Cell Viability and Proliferation culture->monitor monitor->culture Increase Dose resistant Established Soquelitinib- Resistant Cell Line monitor->resistant confirm Confirm Resistance (IC50 Shift) resistant->confirm characterize Characterize Resistance Mechanisms confirm->characterize

Caption: Workflow for establishing a resistant cell line.

Resistance_Mechanisms cluster_resistance Mechanisms of Soquelitinib Resistance cluster_on_target_details cluster_off_target_details on_target On-Target Resistance itk_mutation ITK Gatekeeper Mutations on_target->itk_mutation itk_amplification ITK Gene Amplification on_target->itk_amplification off_target Off-Target Resistance (Bypass Pathways) pi3k_akt PI3K/Akt/mTOR Pathway Activation off_target->pi3k_akt jak_stat JAK/STAT Pathway Activation off_target->jak_stat other_rtk Other Receptor Tyrosine Kinase Upregulation off_target->other_rtk

Caption: Potential mechanisms of Soquelitinib resistance.

References

Application Notes and Protocols: Single-Cell RNA Sequencing to Analyze Soquelitinib's Effects on Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soquelitinib (formerly CPI-818) is an investigational, orally administered, selective, and irreversible inhibitor of interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a significant role in the differentiation and activation of T-cells. By selectively inhibiting ITK, Soquelitinib modulates the tumor microenvironment (TME) to favor an anti-tumor immune response.[2] Specifically, it promotes the differentiation of T-helper 1 (Th1) cells and enhances the function of cytotoxic CD8+ T-cells while suppressing T-helper 2 (Th2) and T-helper 17 (Th17) cell development.[3][4] This shift in the T-cell balance can lead to increased tumor-infiltrating lymphocytes and a more robust anti-cancer immune attack.[2]

Single-cell RNA sequencing (scRNA-seq) is a powerful technology that allows for the transcriptomic profiling of individual cells within a heterogeneous tissue, such as a tumor.[5] This high-resolution analysis is invaluable for dissecting the complex cellular landscape of the TME and understanding the precise mechanisms of action of novel therapeutics like Soquelitinib. By applying scRNA-seq, researchers can identify distinct cell populations, characterize their functional states, and elucidate the gene expression changes induced by Soquelitinib treatment at an unprecedented level of detail.

These application notes provide a comprehensive overview and detailed protocols for utilizing scRNA-seq to analyze the effects of Soquelitinib on tumors.

Data Presentation: Summary of Soquelitinib's Effects on the Tumor Microenvironment

The following tables summarize quantitative data from preclinical and clinical studies on Soquelitinib, showcasing its impact on immune cell populations and gene expression within the TME.

Table 1: Changes in Immune Cell Populations in T-Cell Lymphoma Patients Treated with Soquelitinib

Cell PopulationChange Post-Soquelitinib TreatmentReference
CD4+ Th1 cellsIncreased[6]
CD8+ TEMRA cellsIncreased[6]
CD4+ Regulatory T-cells (Tregs)Decreased[6]
Tumor-Infiltrating CD8+ T-cellsIncreased[2]

Table 2: Modulation of Gene Expression in T-Cells by Soquelitinib

Gene CategorySpecific GenesChange in ExpressionCell TypeReference
Cytotoxic GenesPRF1, GZMB, GZMK, GZMA, GZMH, GNLY, NKG7UpregulatedNormal CD8+ T-cells
Effector GenesIFNG, EOMES, CST7UpregulatedNormal CD8+ T-cells
Exhaustion MarkersPDCD1 (PD-1), LAG3, CTLA4, HAVCR2 (TIM-3)DownregulatedNormal CD8+ T-cells
T-cell Exhaustion MarkersMultipleReducedCD4+ and CD8+ T-cells[7]
Th2 CytokinesIL-4, IL-5, IL-13SuppressedT-cells[4][8]

Mandatory Visualizations

Signaling Pathway Diagram

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Antigen Presentation CD28 CD28 PI3K PI3K CD28->PI3K LAT_SLP76 LAT/SLP-76 Complex LCK->LAT_SLP76 phosphorylates ITK_inactive ITK (inactive) LCK->ITK_inactive phosphorylates PI3K->ITK_inactive recruits to membrane LAT_SLP76->ITK_inactive ITK_active ITK (active) ITK_inactive->ITK_active Activation PLCg1_inactive PLCγ1 (inactive) ITK_active->PLCg1_inactive phosphorylates PLCg1_active PLCγ1 (active) PLCg1_inactive->PLCg1_active Activation Downstream Downstream Signaling (Ca2+ flux, NFAT, NF-κB, MAPK) PLCg1_active->Downstream Soquelitinib Soquelitinib Soquelitinib->ITK_active irreversibly inhibits Gene_Expression Gene Expression (T-cell activation, differentiation, cytokine production) Downstream->Gene_Expression

Caption: ITK Signaling Pathway and Soquelitinib's Mechanism of Action.

Experimental Workflow Diagram

scRNAseq_Workflow cluster_sample_prep Sample Preparation cluster_scRNAseq Single-Cell RNA Sequencing cluster_data_analysis Data Analysis Tumor_Sample Tumor Biopsy (Control vs. Soquelitinib-treated) Dissociation Tumor Dissociation (Enzymatic & Mechanical) Tumor_Sample->Dissociation Single_Cell_Suspension Single-Cell Suspension Dissociation->Single_Cell_Suspension QC1 Cell Viability & Count (e.g., Trypan Blue) Single_Cell_Suspension->QC1 Cell_Capture Single-Cell Isolation & Barcoding (e.g., 10x Genomics) QC1->Cell_Capture Library_Prep cDNA Synthesis & Library Preparation Cell_Capture->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Data Raw Sequencing Data (FASTQ files) Sequencing->Raw_Data Preprocessing Preprocessing & QC (Alignment, UMI counting) Raw_Data->Preprocessing Normalization Data Normalization & Scaling Preprocessing->Normalization Dimensionality_Reduction Dimensionality Reduction (PCA, UMAP) Normalization->Dimensionality_Reduction Clustering Cell Clustering Dimensionality_Reduction->Clustering Cell_Annotation Cell Type Annotation Clustering->Cell_Annotation Downstream_Analysis Downstream Analysis (DEG, Trajectory Inference, Cell-Cell Interaction) Cell_Annotation->Downstream_Analysis

Caption: Experimental Workflow for scRNA-seq Analysis of Tumors.

Experimental Protocols

Tumor Tissue Dissociation and Single-Cell Suspension Preparation

This protocol is adapted from standard methods for generating high-viability single-cell suspensions from solid tumors for scRNA-seq.

Materials:

  • Fresh tumor tissue (on ice)

  • DMEM with 10% FBS

  • Tumor Dissociation Kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)

  • GentleMACS Octo Dissociator with Heaters

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • Bovine Serum Albumin (BSA)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Protocol:

  • Tissue Preparation:

    • Place the fresh tumor biopsy in a petri dish on ice containing cold DMEM with 10% FBS.

    • Mince the tissue into small pieces (2-4 mm) using sterile scalpels.

  • Enzymatic and Mechanical Dissociation:

    • Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.

    • Run the gentleMACS Octo Dissociator using the program specific to the tumor type.

  • Filtration and Washing:

    • Apply a 70 µm cell strainer to a 50 mL conical tube and pass the dissociated cell suspension through it.

    • Wash the C Tube with DMEM and pass it through the strainer to maximize cell recovery.

    • Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.

  • Red Blood Cell Lysis (if necessary):

    • If a significant red blood cell pellet is observed, resuspend the cell pellet in 1-2 mL of Red Blood Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.

    • Quench the lysis by adding 10 mL of DMEM and centrifuge at 300 x g for 5 minutes at 4°C.

  • Final Cell Preparation:

    • Resuspend the cell pellet in an appropriate buffer for scRNA-seq (e.g., PBS with 0.04% BSA).

    • Pass the suspension through a 40 µm cell strainer.

  • Cell Counting and Viability Assessment:

    • Mix a small aliquot of the cell suspension with Trypan Blue and count the cells using a hemocytometer or an automated cell counter to determine cell concentration and viability.

    • Proceed to single-cell capture only if cell viability is >80%.

Single-Cell RNA Sequencing Library Preparation

This protocol provides a general workflow for library preparation using the 10x Genomics Chromium platform.

Materials:

  • Single-cell suspension

  • 10x Genomics Chromium Controller

  • 10x Genomics Chromium Single Cell 3' Reagent Kits

  • Thermal cycler

  • Agilent Bioanalyzer or similar instrument for library QC

Protocol:

  • GEM Generation and Barcoding:

    • Load the single-cell suspension, barcoded gel beads, and partitioning oil onto a Chromium chip.

    • Run the chip in the Chromium Controller to generate Gel Beads-in-emulsion (GEMs), where individual cells are captured with a unique 10x Barcode.

  • Reverse Transcription:

    • Incubate the GEMs in a thermal cycler to lyse the cells and perform reverse transcription, generating barcoded full-length cDNA.

  • cDNA Amplification:

    • Break the emulsion and pool the barcoded cDNA.

    • Amplify the cDNA via PCR.

  • Library Construction:

    • Perform enzymatic fragmentation and size selection of the amplified cDNA.

    • Ligate sequencing adapters and add a sample index.

  • Library Quantification and Quality Control:

    • Quantify the final library using a Qubit fluorometer.

    • Assess the library size distribution using an Agilent Bioanalyzer.

Sequencing and Data Analysis

Sequencing:

  • Sequence the prepared libraries on a compatible Illumina sequencer (e.g., NovaSeq) to the recommended sequencing depth.

Data Analysis Workflow:

  • Preprocessing:

    • Use 10x Genomics Cell Ranger software to demultiplex raw sequencing data, align reads to the reference genome, and generate a cell-by-gene count matrix.

  • Quality Control:

    • Filter out low-quality cells based on metrics such as the number of unique molecular identifiers (UMIs), genes detected per cell, and the percentage of mitochondrial reads.

  • Normalization:

    • Normalize the gene expression data to account for differences in sequencing depth between cells.

  • Feature Selection and Dimensionality Reduction:

    • Identify highly variable genes and perform principal component analysis (PCA) for dimensionality reduction.

    • Visualize the data using non-linear dimensionality reduction techniques like Uniform Manifold Approximation and Projection (UMAP).

  • Clustering and Cell Type Annotation:

    • Cluster cells based on their gene expression profiles using graph-based clustering algorithms.

    • Annotate cell clusters by identifying canonical marker genes for different cell types (e.g., T-cells, B-cells, macrophages, cancer cells).

  • Differential Gene Expression (DGE) Analysis:

    • Perform DGE analysis between Soquelitinib-treated and control groups within each cell population to identify treatment-induced transcriptomic changes.

  • Downstream Analyses:

    • Conduct pathway enrichment analysis on differentially expressed genes.

    • Perform trajectory inference to model cellular differentiation or activation states.

    • Analyze cell-cell communication networks to understand how Soquelitinib modulates interactions within the TME.

References

Troubleshooting & Optimization

Addressing Soquelitinib solubility issues for in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with soquelitinib (B12376851). The information is designed to address common challenges related to the solubility of soquelitinib for in vivo experiments.

Troubleshooting Guide: Common Soquelitinib Solubility Issues

Q1: My soquelitinib is not dissolving in aqueous solutions for in vivo delivery. What should I do?

A1: Soquelitinib has low aqueous solubility. Direct dissolution in aqueous buffers like PBS or saline is not recommended and is likely to fail. To achieve a suitable solution for in vivo administration, you will need to use a formulation strategy involving co-solvents, complexing agents, or lipid-based vehicles.

Q2: I've prepared a formulation with soquelitinib, but I'm observing precipitation over time. How can I prevent this?

A2: Precipitation after initial dissolution can be due to several factors:

  • Concentration is too high: The formulation may be supersaturated. Try preparing a lower concentration of soquelitinib.

  • Temperature changes: Solubility can be temperature-dependent. Ensure your formulation is stored at a stable temperature. Some formulations may require gentle warming or sonication to redissolve any precipitate before use.[1]

  • Incorrect solvent ratios: The ratio of co-solvents to the aqueous phase is critical. Ensure accurate measurement and mixing of all components.

  • pH shifts: If your formulation's pH changes, it could affect the solubility of soquelitinib. Using a buffered aqueous component can help maintain a stable pH.

Q3: After administering my soquelitinib formulation to animals, I'm not seeing the expected biological effect. Could this be a solubility issue?

A3: Yes, poor bioavailability due to solubility issues is a common reason for a lack of in vivo efficacy. If the drug precipitates out of the formulation upon administration, it cannot be effectively absorbed. Consider the following:

  • Visual inspection: Before administration, visually inspect the formulation for any signs of precipitation.

  • Formulation choice: The chosen formulation may not be optimal for the route of administration (e.g., oral gavage vs. intravenous injection). You may need to try an alternative formulation.

  • Dose verification: Ensure that the concentration of soquelitinib in your prepared formulation is accurate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving soquelitinib for in vitro studies?

A1: For in vitro assays, soquelitinib is highly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility of ≥ 100 mg/mL.[1][2]

Q2: What are some established formulations for in vivo delivery of soquelitinib?

A2: Several formulations have been reported for the successful in vivo delivery of soquelitinib. These typically involve a combination of a primary solvent like DMSO with co-solvents, surfactants, or complexing agents to ensure solubility in an aqueous-based vehicle. The choice of formulation may depend on the desired route of administration and the experimental model.

Q3: Are there any specific protocols for preparing these in vivo formulations?

A3: Yes, detailed protocols for preparing common soquelitinib formulations are provided in the "Experimental Protocols" section below. These include a co-solvent formulation, a cyclodextrin-based formulation, and a lipid-based formulation.

Q4: What is the mechanism of action of soquelitinib?

A4: Soquelitinib is an orally active and highly selective covalent inhibitor of the Interleukin-2-inducible T-cell kinase (ITK).[1][3] ITK is a key enzyme in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation, proliferation, and differentiation.[4][5] By inhibiting ITK, soquelitinib can modulate T-cell responses, such as skewing T-cell differentiation towards a Th1 phenotype and inhibiting Th2 and Th17 cells.[4][6]

Data Presentation: Soquelitinib In Vivo Formulations

The following table summarizes commonly used formulations for the in vivo delivery of soquelitinib. Note that the solubility in the final formulation is reported to be at least 10 mg/mL, though the saturation point is unknown.[1][2]

Formulation TypeComponentsCompositionFinal Soquelitinib Concentration
Co-solventDMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 10 mg/mL[1][2]
Cyclodextrin-basedDMSO, SBE-β-CD in Saline10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 10 mg/mL[1][2]
Lipid-basedDMSO, Corn Oil10% DMSO, 90% Corn Oil≥ 10 mg/mL[1][2]
Oral Gavage SolutionTween, Propylene Glycol, Cellulose, WaterNot specifiedUsed for 10 mg/kg and 30 mg/kg doses[7]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is adapted from formulations provided by commercial suppliers.[1][2]

Materials:

  • Soquelitinib powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of soquelitinib powder.

  • Prepare a stock solution of soquelitinib in DMSO (e.g., 100 mg/mL).

  • To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring complete mixing after each addition: a. 100 µL of the 100 mg/mL soquelitinib in DMSO stock solution. b. 400 µL of PEG300. Vortex to mix thoroughly. c. 50 µL of Tween-80. Vortex to mix thoroughly. d. 450 µL of sterile saline. Vortex until a clear solution is obtained.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.[1][2][8]

Materials:

  • Soquelitinib powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. To do this, dissolve 2 g of SBE-β-CD in saline to a final volume of 10 mL. This may require warming to 37°C and vortexing or sonication to fully dissolve.[8]

  • Prepare a stock solution of soquelitinib in DMSO (e.g., 100 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 100 mg/mL soquelitinib in DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Vortex thoroughly until a clear solution is achieved.

Protocol 3: Preparation of a Lipid-Based Formulation

This protocol uses corn oil as the vehicle.[1][2]

Materials:

  • Soquelitinib powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Corn Oil, sterile

Procedure:

  • Prepare a stock solution of soquelitinib in DMSO (e.g., 100 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the 100 mg/mL soquelitinib in DMSO stock solution to 900 µL of sterile corn oil.

  • Vortex thoroughly to ensure a uniform suspension/solution.

Mandatory Visualizations

ITK_Signaling_Pathway receptor T-Cell Receptor (TCR) lck LCK receptor->lck Activates itk ITK lck->itk Activates plcg1 PLCγ1 itk->plcg1 Phosphorylates & Activates downstream Downstream Signaling (Ca2+ mobilization, MAPK, NFκB) plcg1->downstream soquelitinib Soquelitinib soquelitinib->itk Inhibits (Covalent Binding) tcr_stim Antigen Presentation tcr_stim->receptor Stimulation

Caption: Soquelitinib's mechanism of action in the ITK signaling pathway.

Troubleshooting_Workflow start Start: Soquelitinib Solubility Issue check_aq Dissolving in Aqueous Buffer? start->check_aq use_formulation Use Recommended Formulation (Co-solvent, Cyclodextrin, etc.) check_aq->use_formulation Yes precipitation Observing Precipitation? check_aq->precipitation No use_formulation->precipitation check_conc Check Concentration (Lower if needed) precipitation->check_conc Yes no_effect Lack of In Vivo Effect? precipitation->no_effect No check_temp Check Storage Temperature check_conc->check_temp check_ratio Verify Solvent Ratios check_temp->check_ratio check_ratio->no_effect re_evaluate Re-evaluate Formulation & Dose no_effect->re_evaluate Yes success Successful Dissolution no_effect->success No re_evaluate->use_formulation

Caption: Troubleshooting workflow for soquelitinib solubility issues.

Formulation_Selection_Logic start Select In Vivo Formulation route Route of Administration? start->route iv_ip IV / IP Injection route->iv_ip Systemic oral Oral Gavage route->oral Oral cosolvent Co-solvent Formulation (DMSO/PEG300/Tween-80/Saline) iv_ip->cosolvent cyclodextrin Cyclodextrin Formulation (DMSO/SBE-β-CD/Saline) iv_ip->cyclodextrin oral->cosolvent lipid Lipid-based Formulation (DMSO/Corn Oil) oral->lipid oral_sol Oral Solution (Tween/PG/Cellulose/Water) oral->oral_sol

Caption: Logical relationships for selecting a soquelitinib formulation.

References

Soquelitinib Dose-Response Analysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Soquelitinib (formerly CPI-818), a selective and irreversible inhibitor of Interleukin-2 inducible T-cell kinase (ITK). This guide offers a comprehensive resource for designing, executing, and troubleshooting dose-response curve experiments in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Soquelitinib?

Soquelitinib is a covalent inhibitor that selectively targets a cysteine residue (Cys-442) in the active site of ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1] By irreversibly binding to ITK, Soquelitinib blocks downstream signaling events, which modulates T-cell activity. This leads to a "Th1 skewing" effect, promoting the differentiation of T-helper 1 (Th1) cells and cytotoxic T-lymphocytes, which are crucial for anti-tumor immunity, while inhibiting the pro-inflammatory Th2 and Th17 pathways.[2]

Q2: In which cell lines has Soquelitinib shown activity?

Soquelitinib has demonstrated activity in both preclinical and clinical settings. In vitro, it has been shown to inhibit IL-2 secretion in the Jurkat T-cell lymphoma line and shows dose-dependent inhibition of proliferation in malignant T-cells from Sézary syndrome patients.[1] In vivo studies have shown its ability to inhibit tumor growth in various murine models, including CT26 colon cancer, RENCA kidney cancer, B16 melanoma, EL4 T-cell lymphoma, and A20 B-cell lymphoma.[3][4][5][6]

Q3: What is the significance of Soquelitinib being a covalent inhibitor?

As a covalent inhibitor, Soquelitinib forms a stable, long-lasting bond with its target enzyme, ITK. This irreversible inhibition means that the duration of the pharmacological effect is not solely dependent on the drug's half-life in circulation. For experimental design, this necessitates a pre-incubation step to allow for the covalent bond to form, and the time-dependent nature of the inhibition should be considered when interpreting results.

Data Presentation: Soquelitinib In Vitro Potency

The following table summarizes the available quantitative data on the in vitro potency of Soquelitinib. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration in biochemical assays and the specific cell line and assay endpoint in cell-based assays.

Assay TypeTarget/Cell LineEndpointIC50 Value
Biochemical AssayPurified ITK EnzymeKinase Activity2.3 nM
Cell-Based AssayJurkat T-cellsIL-2 Secretion76 nM
Cell-Based AssayJurkat T-cellsIL-2 Secretion136 nM
Cell-Based AssaySézary Syndrome CellsTCR-induced ProliferationDose-dependent inhibition

Note: The different IC50 values for IL-2 secretion in Jurkat cells may be due to variations in experimental protocols between different studies.

Signaling Pathway and Experimental Workflow

ITK Signaling Pathway and Soquelitinib Inhibition

ITK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 ITK ITK ITK->PLCg1 Phosphorylates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux Soquelitinib Soquelitinib Soquelitinib->ITK Inhibits NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression NFAT NFAT Ca_flux->NFAT NFAT->Gene_Expression

Caption: Simplified ITK signaling pathway and the inhibitory action of Soquelitinib.

Experimental Workflow for Dose-Response Curve Analysis

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Jurkat, Primary T-cells) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding pre_incubation Pre-incubation with Soquelitinib (Allow for covalent binding) cell_seeding->pre_incubation drug_prep Prepare Soquelitinib Serial Dilutions drug_prep->pre_incubation stimulation Cell Stimulation (e.g., anti-CD3/CD28, PHA) pre_incubation->stimulation incubation Incubation (24-72 hours) stimulation->incubation assay Perform Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) or Functional Assay (e.g., IL-2 ELISA) incubation->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis (Normalize to control, non-linear regression) data_acquisition->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: General experimental workflow for determining the IC50 of Soquelitinib.

Experimental Protocols

The following is a generalized protocol for determining the dose-response of Soquelitinib on the viability of a T-cell lymphoma cell line (e.g., Jurkat). This protocol should be optimized for your specific cell line and experimental conditions.

Materials:

  • Soquelitinib (CPI-818)

  • Jurkat cells (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Culture: Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.

  • Cell Seeding:

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer wells to minimize evaporation (edge effects).

    • Incubate the plate for 2-4 hours to allow cells to settle.

  • Soquelitinib Preparation:

    • Prepare a 10 mM stock solution of Soquelitinib in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working concentrations. A typical concentration range to test would be from 1 nM to 10 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest Soquelitinib concentration.

  • Treatment and Pre-incubation:

    • Add 100 µL of the 2X Soquelitinib dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.

    • Gently mix the plate.

    • Pre-incubate the plate for a defined period (e.g., 2 hours) at 37°C to allow for the covalent binding of Soquelitinib to ITK. The optimal pre-incubation time may need to be determined empirically.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (MTT Assay Example):

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data by setting the absorbance of the vehicle-treated cells as 100% viability.

    • Plot the percentage of cell viability against the logarithm of the Soquelitinib concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Troubleshooting Guide

Troubleshooting_Guide cluster_no_inhibition Troubleshooting: No or Weak Inhibition cluster_high_variability Troubleshooting: High Variability cluster_non_sigmoidal Troubleshooting: Non-Sigmoidal Curve issue Issue Encountered no_inhibition No or Weak Inhibition issue->no_inhibition high_variability High Variability Between Replicates issue->high_variability non_sigmoidal Non-Sigmoidal Curve issue->non_sigmoidal cause1_1 Cause: Insufficient pre-incubation time for covalent binding no_inhibition->cause1_1 cause1_2 Cause: Soquelitinib degradation no_inhibition->cause1_2 cause1_3 Cause: Cell line is resistant to ITK inhibition no_inhibition->cause1_3 cause2_1 Cause: Inconsistent cell seeding high_variability->cause2_1 cause2_2 Cause: Pipetting errors high_variability->cause2_2 cause2_3 Cause: Edge effects high_variability->cause2_3 cause3_1 Cause: Concentration range is too narrow or wide non_sigmoidal->cause3_1 cause3_2 Cause: Compound precipitation at high concentrations non_sigmoidal->cause3_2 cause3_3 Cause: Off-target effects at high concentrations non_sigmoidal->cause3_3 solution1_1 Solution: Increase pre-incubation time (e.g., 2-4 hours) cause1_1->solution1_1 solution1_2 Solution: Prepare fresh stock solutions cause1_2->solution1_2 solution1_3 Solution: Confirm ITK expression and pathway activity cause1_3->solution1_3 solution2_1 Solution: Ensure a homogenous cell suspension cause2_1->solution2_1 solution2_2 Solution: Calibrate pipettes, use consistent technique cause2_2->solution2_2 solution2_3 Solution: Do not use outer wells for experimental samples cause2_3->solution2_3 solution3_1 Solution: Adjust the range of serial dilutions cause3_1->solution3_1 solution3_2 Solution: Check for precipitate, adjust solvent concentration cause3_2->solution3_2 solution3_3 Solution: Use a narrower, lower concentration range cause3_3->solution3_3

Caption: Troubleshooting decision tree for common issues in Soquelitinib dose-response assays.

This technical guide provides a foundational understanding and practical protocols for conducting dose-response analysis of Soquelitinib. For further inquiries or specific application support, please consult the relevant scientific literature or the manufacturer's guidelines.

References

Impact of Soquelitinib on non-T-cell lineages in immunological studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Soquelitinib (also known as CPI-818) on non-T-cell lineages in immunological studies.

Frequently Asked Questions (FAQs)

B-Cell Lineage

Question: Does Soquelitinib directly affect B-cell proliferation or function? Answer: Based on current preclinical data, Soquelitinib does not appear to have a direct, significant impact on B-cell populations. In murine models, daily administration of Soquelitinib for 28 days resulted in no changes to B-cell subsets in lymphoid organs.[1] While Soquelitinib has shown anti-tumor activity in a B-cell lymphoma model (A20), this effect is believed to be indirect and mediated by the enhancement of T-cell and NK-cell anti-tumor responses rather than a direct cytotoxic effect on B-cells.[2][3][4]

Question: My experiment shows altered B-cell responses after Soquelitinib treatment. What could be the cause? Answer: While direct effects are not prominent, indirect effects are possible. Soquelitinib modulates T-cell function, particularly T helper (Th) cells, which are crucial for B-cell activation and antibody production. By promoting a Th1-skewed immune response, Soquelitinib could indirectly influence B-cell differentiation and immunoglobulin class switching. Further investigation into the specific T-cell populations in your model is recommended.

Natural Killer (NK) Cell Lineage

Question: What is the known impact of Soquelitinib on Natural Killer (NK) cells? Answer: Soquelitinib is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), an enzyme that is also expressed in some Natural Killer (NK) cells and plays a role in their immune function.[5][6][7][8][9] However, studies have shown that Soquelitinib has a minimal impact on NK-cell mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1] In a murine T-cell lymphoma model, NK cells were identified as contributing to the anti-tumor effects of Soquelitinib.[2]

Question: I am observing reduced NK cell activity in my cytotoxicity assay with Soquelitinib. How can I troubleshoot this? Answer:

  • Confirm ITK expression: Verify that the NK cell population in your specific model expresses ITK.

  • Assess direct vs. indirect effects: The observed reduction in cytotoxicity might be an indirect consequence of altered cytokine environments due to Soquelitinib's effect on T-cells. Consider co-culture experiments with purified NK cells to isolate the direct effects of the compound.

  • Review assay protocol: Ensure that your cytotoxicity assay is optimized. Refer to the provided experimental protocol for a standard flow cytometry-based NK cell cytotoxicity assay.

Dendritic Cell (DC) Lineage

Question: Is there evidence for Soquelitinib directly affecting dendritic cell (DC) maturation or function? Answer: Currently, there is limited direct evidence from published studies on the impact of Soquelitinib on dendritic cell maturation and function. One study reported that Soquelitinib reduced T-cell proliferation when co-cultured with lipopolysaccharide (LPS)-activated allogeneic DCs, suggesting an indirect effect on T-cells rather than a direct impairment of DC function.[7][10] Given that other kinase inhibitors have been shown to affect DC biology, this is an area requiring further investigation.

Question: How can I investigate the potential off-target effects of Soquelitinib on my dendritic cell cultures? Answer: To assess the direct impact of Soquelitinib on DCs, you can perform an in vitro differentiation and maturation assay. You would culture bone marrow cells or monocytes with appropriate cytokines (e.g., GM-CSF and IL-4) to generate immature DCs, and then mature them with a stimulus like LPS in the presence or absence of Soquelitinib. The expression of maturation markers such as CD80, CD86, and MHC class II can then be quantified by flow cytometry.

Myeloid Cell Lineage

Question: Does Soquelitinib have any known effects on myeloid cells, such as neutrophils or macrophages? Answer: Direct preclinical data on the effects of Soquelitinib on myeloid cell differentiation and function are scarce. However, clinical trial data for Soquelitinib has reported neutropenia (a decrease in neutrophil count) as a rare adverse event, occurring in less than 1% of patients.[2] This suggests a potential, though infrequent, impact on the myeloid lineage. The mechanism behind this observation has not been elucidated.

Question: My experiment suggests an alteration in myeloid cell populations with Soquelitinib treatment. What could be the underlying reason? Answer: The observed changes could be multifactorial. Soquelitinib's primary effect on T-cells leads to a shift in the cytokine milieu, which can, in turn, influence the differentiation and function of myeloid cells. For example, the Th1-skewing effect of Soquelitinib could lead to increased levels of IFN-γ, a potent activator of macrophages. To investigate this, you could analyze the cytokine profile in your experimental system and perform in vitro studies on purified myeloid cells to assess the direct effects of Soquelitinib.

Quantitative Data Summary

Table 1: Effect of Soquelitinib on B-Cell and NK Cell Parameters

Cell LineageParameterExperimental ModelSoquelitinib Concentration/DoseObserved EffectReference
B-Cells B-cell subset countsNormal miceDaily oral administration for 28 daysNo significant change in lymphoid organs[1]
Tumor GrowthA20 B-cell lymphoma7 days oral administrationStatistically significant inhibition of tumor growth[2]
NK Cells ADCCIn vitro assayNot specifiedMinimal inhibition (5%)[1]
Anti-tumor activityEL4 T-cell lymphomaNot specifiedNK cells contributed to tumor growth inhibition[2]

Experimental Protocols

1. B-Cell Proliferation Assay

  • Objective: To assess the direct effect of Soquelitinib on B-cell proliferation.

  • Methodology:

    • Isolate B-cells from the spleen or peripheral blood of the study animals.

    • Label the purified B-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).

    • Culture the labeled B-cells in 96-well plates in the presence of a B-cell mitogen (e.g., LPS or anti-CD40 antibody + IL-4).

    • Add varying concentrations of Soquelitinib or vehicle control to the wells.

    • Incubate the cells for 72-96 hours.

    • Harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell division.

2. NK Cell Cytotoxicity Assay (Flow Cytometry-Based)

  • Objective: To quantify the cytotoxic activity of NK cells in the presence of Soquelitinib.

  • Methodology:

    • Isolate NK cells as the effector cells.

    • Label the target tumor cells (e.g., K562 or YAC-1) with a fluorescent dye like CFSE.

    • Co-incubate the effector and target cells at various effector-to-target (E:T) ratios in the presence of different concentrations of Soquelitinib or vehicle control.

    • After a 4-hour incubation, add a viability dye that stains dead cells (e.g., 7-AAD or Propidium Iodide).

    • Analyze the samples by flow cytometry. Gate on the CFSE-positive target cells and quantify the percentage of dead cells (positive for the viability dye).

3. Dendritic Cell Maturation Assay

  • Objective: To evaluate the direct impact of Soquelitinib on DC maturation.

  • Methodology:

    • Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days.

    • On day 6, add a maturation stimulus, such as LPS (1 µg/mL), to the culture.

    • Simultaneously, treat the cells with different concentrations of Soquelitinib or a vehicle control.

    • After 24 hours of incubation, harvest the cells.

    • Stain the cells with fluorescently labeled antibodies against DC maturation markers (e.g., CD11c, MHC Class II, CD80, CD86).

    • Analyze the expression levels of these markers by flow cytometry.

Signaling Pathways and Experimental Workflows

Soquelitinib_Signaling_Pathway cluster_T_Cell T-Cell TCR TCR ITK ITK TCR->ITK Activation PLCg1 PLCγ1 ITK->PLCg1 Phosphorylation Th2_diff Th2 Differentiation PLCg1->Th2_diff Th17_diff Th17 Differentiation PLCg1->Th17_diff Th1_diff Th1 Differentiation IFN-γ Production IFN-γ Production Th1_diff->IFN-γ Production IL-4, IL-5, IL-13 Production IL-4, IL-5, IL-13 Production Th2_diff->IL-4, IL-5, IL-13 Production IL-17 Production IL-17 Production Th17_diff->IL-17 Production Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition

Caption: Soquelitinib inhibits ITK, leading to Th1 skewing.

Experimental_Workflow_DC_Maturation start Isolate Bone Marrow Cells culture Culture with GM-CSF + IL-4 (6-7 days) start->culture immature_dc Immature Dendritic Cells culture->immature_dc stimulate Stimulate with LPS immature_dc->stimulate incubation Incubate for 24 hours stimulate->incubation treat Treat with Soquelitinib or Vehicle treat->incubation analysis Flow Cytometry Analysis (CD11c, MHCII, CD80, CD86) incubation->analysis

Caption: Workflow for assessing Soquelitinib's effect on DC maturation.

Logical_Relationship_Non_T_Cell_Effects cluster_direct Direct Effects (Limited Evidence) cluster_indirect Indirect Effects (T-Cell Mediated) Soquelitinib Soquelitinib NK_cells NK Cells (Minimal ADCC inhibition) Soquelitinib->NK_cells Myeloid_cells Myeloid Cells (Neutropenia - rare) Soquelitinib->Myeloid_cells T-Cell Modulation T-Cell Modulation Soquelitinib->T-Cell Modulation B_cells B-Cells (Altered T-helper signals) DCs Dendritic Cells (Altered cytokine environment) Macrophages Macrophages (e.g., IFN-γ activation) T-Cell Modulation->B_cells T-Cell Modulation->DCs T-Cell Modulation->Macrophages

Caption: Direct vs. Indirect effects of Soquelitinib on non-T-cells.

References

Ensuring reproducibility in Soquelitinib-based experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of experimental results involving Soquelitinib. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Soquelitinib? A1: Soquelitinib (formerly CPI-818) is an investigational, oral, small molecule drug designed to be a covalent, irreversible, and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK).[1][2][3] ITK is a critical enzyme in the T-cell receptor (TCR) signaling pathway.[2] By inhibiting ITK, Soquelitinib blocks downstream signaling, including the phosphorylation of PLCγ1 and ERK, and suppresses IL-2 secretion.[1][4] This action modulates T-cell differentiation, leading to a "Th1 skewing" effect, where the development of Th1 helper cells is favored while the differentiation of Th2 and Th17 cells is blocked.[5][6][7][8]

Q2: What are the key downstream effects of ITK inhibition by Soquelitinib? A2: The inhibition of ITK by Soquelitinib leads to several measurable downstream effects. It preferentially suppresses the production of Th2 and Th17-associated cytokines, such as IL-4, IL-5, IL-13, and IL-17, while relatively sparing Th1 cytokines like Interferon-gamma (IFNγ).[1][4][6][7] Additionally, Soquelitinib has been shown to reduce markers of T-cell exhaustion (e.g., PD-1, LAG3) and restore effector functions in CD8+ T-cells.[1][9][10][11] In malignant T-cells, it can decrease DNA replication and cell cycle signaling.[2]

Q3: What is the recommended solvent and storage method for Soquelitinib? A3: For in vitro experiments, Soquelitinib is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. To ensure stability and prevent degradation, stock solutions should be stored at -20°C or -80°C and protected from light. It is crucial to use fresh dilutions for experiments and to be mindful of the final DMSO concentration in cell culture, as high concentrations can be toxic to cells.

Q4: In which disease models has Soquelitinib shown activity? A4: Soquelitinib has demonstrated promising anti-tumor activity in clinical trials for T-cell lymphomas (TCL), including relapsed/refractory peripheral T-cell lymphoma (PTCL).[5][9][12] It is also being investigated for its therapeutic potential in inflammatory and autoimmune conditions, with clinical trials underway for atopic dermatitis.[5][13][14] Preclinical studies have shown its effectiveness in models of allergic airway inflammation (asthma).[5][15][16]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, helping you diagnose and resolve problems to ensure reproducible results.

Issue 1: Inconsistent or lower-than-expected inhibition in cell-based assays.

  • Question: My in vitro kinase assay confirms Soquelitinib's potency, but I'm not observing the expected inhibitory effects in my cell culture experiments. What could be the cause?

  • Answer: This is a common challenge when transitioning from a biochemical to a cellular environment.[17] Potential causes include:

    • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Compound Instability or Degradation: Soquelitinib may be unstable or rapidly metabolized in your specific cell culture medium over the course of the experiment.

    • Efflux Pump Activity: Cells can actively transport the compound out via efflux pumps, preventing it from reaching an effective intracellular concentration.

    • Incorrect Endpoint: Soquelitinib's primary mechanism is immunomodulation, not universal cytotoxicity.[8][11] Relying solely on cell viability assays may be misleading.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use Western blotting to measure the phosphorylation of ITK's direct downstream target, PLCγ1, to confirm the inhibitor is active within the cell (See Protocol 1).[4]

    • Measure Functional Output: Quantify the production of relevant cytokines (e.g., IL-4, IFNγ) via ELISA or flow cytometry to assess the functional consequence of ITK inhibition (See Protocol 2).[1][4]

    • Titrate Compound Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and assay.

Issue 2: High variability and poor reproducibility between experimental replicates.

  • Question: I am observing significant variability between my experimental wells/plates, leading to poor reproducibility. How can I address this?

  • Answer: High variability often points to issues with compound solubility or inconsistent cell conditions.[18]

    • Compound Precipitation: Soquelitinib, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates out of solution, its effective concentration will be unknown and inconsistent.

    • Inconsistent Cell State: The activation state, density, and passage number of T-cells can dramatically impact their response to TCR stimulation and ITK inhibition.

  • Troubleshooting Steps:

    • Verify Solubility: When preparing your working concentrations, visually inspect the medium for any signs of precipitation. Prepare dilutions fresh from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent and non-toxic across all conditions.

    • Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers. Plate cells at a uniform density. For T-cell experiments, ensure the method and timing of cell activation (e.g., with anti-CD3/CD28 antibodies) are precisely controlled.

    • Implement Proper Controls: Always include a vehicle-only (DMSO) control and a positive control (if available) to benchmark the expected effect and assess the dynamic range of your assay.

cluster_troubleshooting Troubleshooting Workflow: High Experimental Variability start High Variability in Results q_solubility Is compound precipitating in media? start->q_solubility sol_solubility ACTION: - Prepare fresh dilutions - Lower final concentration - Visually inspect media q_solubility->sol_solubility Yes q_cell_state Are cell conditions standardized? q_solubility->q_cell_state No sol_solubility->q_cell_state sol_cell_state ACTION: - Control cell density - Use consistent passage # - Standardize activation protocol q_cell_state->sol_cell_state No q_reagents Are reagents/media consistent? q_cell_state->q_reagents Yes sol_cell_state->q_reagents sol_reagents ACTION: - Use same lot of FBS/media - Check reagent stability q_reagents->sol_reagents No end_node Improved Reproducibility q_reagents->end_node Yes sol_reagents->end_node

Caption: A logical workflow for troubleshooting experimental variability.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies of Soquelitinib.

Table 1: In Vitro Activity of Soquelitinib

Parameter Cell Line Method Result Reference
IL-2 Secretion Inhibition Jurkat T-cells Cellular Assay IC₅₀ = 136 nM [1]
Th2 Cytokine Reduction Human CD4+ T-cells Cytokine Quantification Dose-dependent reduction of IL-4, IL-5, IL-13 [1][4][7]

| Th1 Cytokine Sparing | Human CD4+ T-cells | Cytokine Quantification | IFNγ production is relatively spared |[4][6] |

Table 2: Clinical Efficacy of Soquelitinib in T-Cell Lymphoma (Phase 1/1b Trial)

Parameter Patient Population Dose Result Reference
Objective Response Rate Relapsed/Refractory TCL 200 mg (twice daily) 39% of evaluable patients [9]
Median Duration of Response Responding Patients 200 mg (twice daily) 17.2 months [9]

| 18-month Progression-Free Survival | Relapsed/Refractory TCL | 200 mg (twice daily) | 30% |[9] |

Table 3: Clinical Efficacy of Soquelitinib in Atopic Dermatitis (Phase 1 Trial)

Parameter Patient Population Dose Result (at Day 28) Reference
Mean EASI Score Reduction Moderate to Severe AD 200 mg (twice daily) 64.8% reduction [13]

| EASI Score Reduction vs. Placebo | All Soquelitinib Cohorts | Various | Statistically significant improvement (p=0.036) |[13] |

Experimental Protocols & Visualizations

Soquelitinib Signaling Pathway

Soquelitinib exerts its effect by inhibiting ITK, a key kinase downstream of the T-cell receptor.

cluster_pathway Soquelitinib Mechanism of Action TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK activates Stimulation Antigen / CD3/CD28 Stimulation Stimulation->TCR PLCg1 p-PLCγ1 ITK->PLCg1 phosphorylates Th1 Th1 Differentiation (IFNγ) ITK->Th1 balances Th2_Th17 Th2 / Th17 Differentiation (IL-4, IL-17) ITK->Th2_Th17 promotes Soquelitinib Soquelitinib Soquelitinib->ITK inhibits Downstream Downstream Signaling (e.g., p-ERK, Ca2+ flux) PLCg1->Downstream

Caption: Soquelitinib inhibits ITK, blocking downstream TCR signaling.

Protocol 1: Western Blot for Phospho-PLCγ1 Inhibition

This protocol details how to measure the inhibition of ITK's direct downstream target, PLCγ1, in T-cells following Soquelitinib treatment.

1. Cell Culture and Treatment:

  • Culture Jurkat T-cells or primary human T-cells under standard conditions.

  • Seed cells at a density of 1-2 x 10⁶ cells/mL.

  • Pre-treat cells with varying concentrations of Soquelitinib (e.g., 0, 10, 100, 1000 nM) or a DMSO vehicle control for 1-2 hours.

2. T-Cell Stimulation:

  • Stimulate the T-cells to activate the TCR pathway. A common method is to use soluble anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for a short duration (e.g., 5-10 minutes) at 37°C.[4] This time point is critical for observing peak phosphorylation.

3. Cell Lysis:

  • Immediately stop the reaction by pelleting the cells in a refrigerated centrifuge and washing with ice-cold PBS.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated PLCγ1 (p-PLCγ1).

  • As a loading control, subsequently probe the same membrane with an antibody for total PLCγ1 or a housekeeping protein like GAPDH.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize bands using an ECL substrate and an imaging system. A dose-dependent decrease in the p-PLCγ1 band intensity relative to the total PLCγ1 and loading control indicates successful ITK inhibition.

Protocol 2: Cytokine Release Assay to Measure T-Cell Skewing

This protocol provides a method to assess the functional effect of Soquelitinib on T-cell differentiation by measuring cytokine production.

cluster_workflow Experimental Workflow: Assessing T-Cell Skewing step1 1. Isolate Primary T-Cells (e.g., from PBMCs) step2 2. Pre-treat with Soquelitinib or DMSO Vehicle Control step1->step2 step3 3. Activate T-Cells (e.g., anti-CD3/CD28 beads) step2->step3 step4 4. Culture for 48-72 hours step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Analyze Cytokines (ELISA or CBA) step5->step6 step7 Measure IFNγ (Th1) and IL-4 (Th2) step6->step7 result Expected Result: ↓ IL-4, ↔ or ↑ IFNγ (Th1 Skewing) step7->result

Caption: Workflow for measuring Soquelitinib's effect on T-cell cytokine production.

1. Isolate and Culture T-Cells:

  • Isolate primary human or murine CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using negative selection magnetic beads.

  • Culture the isolated T-cells in complete RPMI medium.

2. Treatment and Activation:

  • Pre-treat the T-cells with Soquelitinib (e.g., 1 µM) or a DMSO vehicle control for 1 hour.[4]

  • Transfer cells to a plate pre-coated with anti-CD3 and anti-CD28 antibodies, or use antibody-coated beads, to provide a strong and sustained activation signal.

3. Incubation and Supernatant Collection:

  • Incubate the cells for 48 to 72 hours to allow for T-cell differentiation and cytokine secretion.

  • After incubation, pellet the cells by centrifugation.

  • Carefully collect the culture supernatant, which now contains the secreted cytokines, and store at -80°C until analysis.

4. Cytokine Quantification:

  • Thaw the supernatant samples on ice.

  • Quantify the concentration of the Th1 cytokine IFNγ and the Th2 cytokine IL-4 using commercial ELISA kits or a cytometric bead array (CBA) according to the manufacturer's instructions.

  • A significant decrease in IL-4 production with a concurrent maintenance or increase in IFNγ production in Soquelitinib-treated cells compared to the DMSO control demonstrates the expected Th1 skewing effect.[4]

References

Validation & Comparative

Soquelitinib: A Comparative Analysis of Efficacy Against Other ITK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Soquelitinib (B12376851) (formerly CPI-818), a selective Interleukin-2 Inducible T-cell Kinase (ITK) inhibitor, with other notable ITK inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and drug development professionals in the fields of immunology and oncology.

Introduction to ITK Inhibition

Interleukin-2 inducible T-cell kinase (ITK) is a crucial non-receptor tyrosine kinase that plays a significant role in T-cell receptor (TCR) signaling.[1] Its involvement in the activation, differentiation, and proliferation of T-cells makes it a compelling therapeutic target for a range of T-cell mediated diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer.[2][3] Inhibition of ITK can modulate T-cell responses, making it a promising strategy for therapeutic intervention.

Soquelitinib is an investigational, orally administered small molecule designed to selectively and covalently inhibit ITK.[4] Preclinical studies have demonstrated its ability to modulate T-cell differentiation, favoring a Th1-skewed immune response while suppressing Th2 and Th17 pathways.[5] This mechanism of action suggests potential therapeutic benefits in various cancers and immune-mediated diseases.[6][7]

Comparative Efficacy of ITK Inhibitors

The following table summarizes the in vitro potency of Soquelitinib and other selected ITK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget KinaseIC50 (nM)Selectivity NotesType of Inhibition
Soquelitinib (CPI-818) ITK 2.3 >100-fold selective over RLK and BTK [1]Covalent, Irreversible [1][4]
RLK430[1]
BTK850[1]
IbrutinibBTK0.5[8]Also inhibits ITK, TEC, BLK, JAK3, EGFR, HER2[8]Covalent, Irreversible[8]
ITK2.2[9]
BMS-509744ITK19[10][11]>200-fold selective over other Tec family kinases[11]ATP Competitive[10]
PF-06465469ITK2[12][13][14]Also inhibits BTK (IC50 = 2 nM)[12][15]Covalent[13][14]
BTK2[12][15]
ONO-7790500ITK<4[9]>2000-fold selective over Lck[16]Not Specified

ITK Signaling Pathway and Inhibitor Action

The diagram below illustrates the ITK signaling pathway downstream of the T-cell receptor (TCR) and the points of intervention by ITK inhibitors.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Ca_ion Ca²⁺ Mobilization PLCg1->Ca_ion PKC PKC Activation PLCg1->PKC ITK ITK ITK->PLCg1 Phosphorylation NFAT NFAT Activation Ca_ion->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Ras_MAPK Ras-MAPK Pathway PKC->Ras_MAPK Ras_MAPK->Gene_Expression Inhibitor ITK Inhibitors (e.g., Soquelitinib) Inhibitor->ITK

ITK signaling pathway and inhibitor action.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against ITK and other kinases is typically determined using in vitro kinase assays. A general protocol involves:

  • Enzyme and Substrate Preparation: Recombinant human ITK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide) are prepared in a kinase reaction buffer.

  • Compound Dilution: The test inhibitors are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (often at a concentration close to its Km value) are incubated with the various concentrations of the inhibitor.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., [γ-³²P]ATP) or non-radioactive methods like fluorescence-based assays or mass spectrometry.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

For a more detailed example, refer to the methods described in studies assessing kinase inhibitor specificity.[17]

Cellular Phosphorylation Assays (e.g., pPLCγ1, pERK)

These assays measure the ability of an inhibitor to block the phosphorylation of downstream signaling molecules in a cellular context.

  • Cell Culture and Stimulation: A relevant T-cell line (e.g., Jurkat) or primary T-cells are cultured and then stimulated to activate the TCR signaling pathway (e.g., using anti-CD3/CD28 antibodies).

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the ITK inhibitor before stimulation.

  • Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined.

  • Western Blotting or Flow Cytometry: The levels of phosphorylated proteins (e.g., phospho-PLCγ1, phospho-ERK) and total proteins are measured by Western blotting or intracellular flow cytometry using specific antibodies.

  • Data Analysis: The ratio of phosphorylated to total protein is calculated and normalized to the stimulated control without the inhibitor to determine the extent of inhibition.

Cytokine Secretion Assays (e.g., IL-2, IL-4, IFN-γ)

These assays assess the functional consequence of ITK inhibition on T-cell effector functions.

  • Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are cultured and treated with different concentrations of the ITK inhibitor.

  • T-cell Stimulation: The T-cells are stimulated to produce cytokines (e.g., using anti-CD3/CD28 antibodies or mitogens like PHA).

  • Supernatant Collection: After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of secreted cytokines (e.g., IL-2, IL-4, IFN-γ) in the supernatant is measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.

  • Data Analysis: The amount of cytokine produced in the presence of the inhibitor is compared to the stimulated control to determine the inhibitory effect.

In Vivo Murine Models of T-cell Mediated Disease

Ovalbumin (OVA)-Induced Asthma Model: This model is used to evaluate the efficacy of ITK inhibitors in a Th2-mediated allergic airway inflammation setting.

  • Sensitization: Mice are sensitized to ovalbumin, typically through intraperitoneal injections of OVA mixed with an adjuvant like alum.

  • Challenge: After the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic response.

  • Inhibitor Treatment: The ITK inhibitor is administered to the mice, often before and/or during the challenge phase.

  • Assessment of Airway Inflammation: Various parameters are measured to assess the severity of the asthmatic response, including bronchoalveolar lavage (BAL) fluid analysis for inflammatory cell counts (e.g., eosinophils), measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung tissue, and histological analysis of lung sections for inflammation and mucus production.

Bleomycin-Induced Pulmonary Fibrosis Model: This model is used to assess the anti-fibrotic potential of ITK inhibitors.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to mice to induce lung injury and subsequent fibrosis.

  • Inhibitor Treatment: The ITK inhibitor is administered to the mice, typically starting at a certain time point after bleomycin instillation and continuing for a defined period.

  • Assessment of Fibrosis: The extent of pulmonary fibrosis is evaluated through various methods, including histological analysis of lung tissue (e.g., Masson's trichrome staining for collagen), measurement of lung collagen content (e.g., Sircol assay), and analysis of gene expression for pro-fibrotic markers.

Logical Workflow for Inhibitor Efficacy Comparison

Efficacy_Comparison_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Interpretation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Cellular_Assay Cellular Signaling Assay (pPLCγ1, pERK) Functional_Assay Functional T-cell Assay (Cytokine Secretion) Cellular_Assay->Functional_Assay Disease_Model T-cell Mediated Disease Models (e.g., Asthma, Fibrosis) Functional_Assay->Disease_Model Efficacy_Assessment Assessment of Therapeutic Efficacy Disease_Model->Efficacy_Assessment Comparative_Analysis Comparative Efficacy Analysis Efficacy_Assessment->Comparative_Analysis Selectivity_Profiling->Comparative_Analysis

Workflow for comparing ITK inhibitor efficacy.

Discussion

The data presented in this guide highlights the potent and selective nature of Soquelitinib as a covalent ITK inhibitor. With an IC50 of 2.3 nM for ITK and over 100-fold selectivity against the closely related kinases RLK and BTK, Soquelitinib demonstrates a favorable profile for targeted T-cell modulation.[1]

In comparison, the first-generation BTK inhibitor Ibrutinib also exhibits potent ITK inhibition, which may contribute to its immunomodulatory effects but also presents a broader kinase inhibition profile.[8][9] Second-generation inhibitors like BMS-509744 show good selectivity for ITK, while others such as PF-06465469 display potent dual inhibition of ITK and BTK.[10][11][12][13][14] The choice of an ITK inhibitor for a specific therapeutic application will likely depend on the desired level of selectivity and the specific T-cell biology of the disease .

The experimental protocols outlined provide a framework for the preclinical evaluation of ITK inhibitors. The consistent demonstration of efficacy in cellular and in vivo models, such as the reduction of Th2 cytokines in asthma models and the amelioration of fibrosis, supports the therapeutic potential of selective ITK inhibition with compounds like Soquelitinib.[3][18][19]

Conclusion

Soquelitinib emerges as a highly potent and selective covalent inhibitor of ITK. Its efficacy in preclinical models of T-cell mediated diseases, coupled with a distinct selectivity profile, positions it as a promising candidate for further clinical development. This comparative guide provides a valuable resource for researchers to understand the current landscape of ITK inhibitors and to inform the design of future studies in this rapidly evolving field.

References

A Comparative Guide to Soquelitinib and Other JAK Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The introduction of Janus kinase (JAK) inhibitors has marked a significant advancement in the management of moderate-to-severe atopic dermatitis (AD), a chronic inflammatory skin condition with a complex pathogenesis.[1] These agents modulate the JAK-STAT signaling pathway, which is central to the immune responses that drive the inflammation and pruritus characteristic of AD.[2][3] This guide provides a comparative overview of Soquelitinib, an investigational selective ITK inhibitor with downstream effects on JAK-STAT signaling, and established JAK inhibitors approved for atopic dermatitis.

As Soquelitinib is in early-phase clinical development, no head-to-head comparative trials with other JAK inhibitors have been conducted.[4] This guide, therefore, presents an indirect comparison based on available data from separate clinical trials to inform research and development perspectives.

Mechanism of Action: Targeting the Inflammatory Cascade

The JAK-STAT pathway is a critical intracellular signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[5] In atopic dermatitis, cytokines such as IL-4, IL-13, IL-31, and TSLP utilize this pathway to promote Th2-mediated inflammation, skin barrier dysfunction, and pruritus.[3][6] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Different JAK inhibitors exhibit varying degrees of selectivity for these kinases, which influences their efficacy and safety profiles.[7]

  • Soquelitinib (formerly CPI-818): An investigational oral drug designed to selectively inhibit IL-2-inducible T cell kinase (ITK).[8][9] ITK inhibition modulates T-cell differentiation, favoring Th1 responses while blocking Th2 and Th17 cell development.[8] This upstream mechanism leads to a reduction in multiple inflammatory cytokines (IL-5, IL-17, IL-31, IL-33, TSLP) implicated in AD.[10]

  • Abrocitinib (B560407): A once-daily oral inhibitor that selectively targets JAK1.[11]

  • Upadacitinib (B560087): An oral inhibitor with a higher selectivity for JAK1 over JAK2, JAK3, and TYK2.[12][13]

  • Ruxolitinib (B1666119): A topical cream that inhibits both JAK1 and JAK2.[14]

The following diagram illustrates the JAK-STAT signaling pathway and the points of intervention by various inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in Atopic Dermatitis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-4, IL-13, IL-31, TSLP) Receptor Cytokine Receptor Cytokines->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT (Signal Transducer and Activator of Transcription) JAK1->STAT 3. Phosphorylation JAK2->STAT 3. Phosphorylation TYK2 TYK2 pSTAT pSTAT (Phosphorylated) STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Inhibitors Oral JAK Inhibitors (Abrocitinib, Upadacitinib) Inhibitors->JAK1 Inhibition Topical_Inhibitor Topical JAK Inhibitor (Ruxolitinib) Topical_Inhibitor->JAK1 Inhibition Topical_Inhibitor->JAK2 Inhibition Transcription Gene Transcription (Inflammation, Pruritus) DNA->Transcription 6. Transcription

Caption: Simplified JAK-STAT signaling pathway in atopic dermatitis.
Comparative Efficacy Data

The following tables summarize key efficacy endpoints from separate clinical trials. Note: These results are not from head-to-head studies and should be interpreted with caution due to differences in trial design, patient populations, and study duration.

Table 1: Efficacy of Oral JAK Inhibitors in Moderate-to-Severe Atopic Dermatitis

Drug (Trial) Dose IGA 0/1 (Clear/Almost Clear) EASI-75 (≥75% EASI Improvement) Study Duration
Soquelitinib (Phase 1)[15] 200 mg BID 35% 63% 28 Days
Abrocitinib (JADE MONO-2)[11] 200 mg QD 38.1% 61.0% 12 Weeks
100 mg QD 28.4% 44.5% 12 Weeks
Upadacitinib (Measure Up 1/2, AD Up)[16][17][18] 30 mg QD ~56.8% - 64.4% (at Wk 140) ~82.7% - 96.1% (at Wk 76) Long-term

| | 15 mg QD | ~52.0% - 56.6% (at Wk 140) | ~84.4% - 89.1% (at Wk 76) | Long-term |

BID: Twice daily; QD: Once daily; IGA: Investigator's Global Assessment; EASI: Eczema Area and Severity Index.

Table 2: Efficacy of Topical Ruxolitinib in Mild-to-Moderate Atopic Dermatitis

Drug (Trial) Dose IGA-TS (IGA 0/1 with ≥2-grade improvement) EASI-75 Study Duration
Ruxolitinib Cream (TRuE-AD1/AD2)[19] 1.5% BID 51.3% - 53.8% N/A (Key secondary endpoint) 8 Weeks

| | 0.75% BID | 39.0% - 50.0% | N/A (Key secondary endpoint) | 8 Weeks |

IGA-TS: Investigator's Global Assessment Treatment Success.

Safety & Tolerability Profiles

A summary of common treatment-emergent adverse events (TEAEs) is presented below. Safety profiles can differ based on the inhibitor's selectivity and route of administration.

Table 3: Summary of Common Adverse Events

Drug Common Adverse Events
Soquelitinib Well-tolerated in Phase 1; one treatment-related event of grade 1 nausea reported.[20]
Abrocitinib Nausea, nasopharyngitis, headache, atopic dermatitis exacerbation.[21][22] Thrombocytopenia was noted at the 200 mg dose.[11]
Upadacitinib Upper respiratory tract infections, acne, herpes simplex, headache, creatine (B1669601) phosphokinase elevation.[17]

| Ruxolitinib Cream | Application site pruritus and burning (infrequent, <1%).[19] |

Experimental Protocols

Understanding the methodologies of the cited clinical trials is crucial for interpreting the data accurately.

Soquelitinib: Phase 1 Trial (NCT06345404)[16]
  • Design: A randomized, double-blind, placebo-controlled Phase 1 trial.[10]

  • Population: Adults with moderate-to-severe atopic dermatitis who have failed at least one prior topical or systemic therapy.[15]

  • Intervention: Patients were randomized to receive Soquelitinib (100 mg BID, 200 mg QD, or 200 mg BID) or placebo for 28 days.[15]

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Efficacy measures including improvement in Eczema Area and Severity Index (EASI) score and Investigator's Global Assessment (IGA).

Abrocitinib: JADE MONO-2 Trial (NCT03575871)[12][22]
  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

  • Population: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.

  • Intervention: Patients were randomized (2:2:1) to receive oral abrocitinib 200 mg once daily, 100 mg once daily, or placebo for 12 weeks.[11]

  • Co-Primary Endpoints:

    • Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline at week 12.[11]

    • Proportion of patients achieving at least a 75% improvement in EASI score (EASI-75) from baseline at week 12.[11]

Upadacitinib: Measure Up 1 & 2 (NCT03569293, NCT03607422) & AD Up (NCT03568318) Trials[19][25]
  • Design: Phase 3, randomized, double-blind, placebo-controlled trials.

  • Population: Adults and adolescents (12-17 years) with moderate-to-severe atopic dermatitis.[23]

  • Intervention: Patients were randomized (1:1:1) to receive once-daily oral upadacitinib 15 mg, 30 mg, or placebo. The Measure Up trials evaluated upadacitinib as monotherapy, while the AD Up trial assessed it with concomitant topical corticosteroids.[23]

  • Co-Primary Endpoints:

    • Proportion of patients achieving vIGA-AD score of 0/1 with ≥2-grade improvement at week 16.[23]

    • Proportion of patients achieving EASI-75 at week 16.[23]

Ruxolitinib Cream: TRuE-AD1 (NCT03745638) & TRuE-AD2 (NCT03745651) Trials[20][26]
  • Design: Two identical Phase 3, randomized, double-blind, vehicle-controlled studies.

  • Population: Patients aged 12 years and older with mild-to-moderate atopic dermatitis (IGA score 2-3) affecting 3% to 20% of their body surface area.[24][25]

  • Intervention: Patients were randomized (2:2:1) to apply 0.75% ruxolitinib cream, 1.5% ruxolitinib cream, or vehicle (non-medicated cream) twice daily for 8 weeks.[19]

  • Primary Endpoint: Proportion of patients achieving IGA Treatment Success (IGA score of 0/1 with a ≥2-point improvement from baseline) at week 8.[19]

The diagram below outlines a generalized workflow for these pivotal atopic dermatitis clinical trials.

Clinical_Trial_Workflow Generalized Workflow for Atopic Dermatitis Clinical Trials cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Endpoint Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (IGA, EASI, Pruritus NRS) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., Soquelitinib 200mg) Randomization->GroupA GroupB Treatment Group B (e.g., Placebo) Randomization->GroupB GroupC Treatment Group C (e.g., Comparator Drug) Randomization->GroupC Dosing Daily Dosing (Oral or Topical) GroupA->Dosing GroupB->Dosing GroupC->Dosing FollowUp Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12, 16) Dosing->FollowUp Efficacy Efficacy Endpoint Assessment (IGA, EASI-75) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events, Labs) FollowUp->Safety Final Primary Endpoint Analysis (e.g., at Week 12 or 16) Efficacy->Final Safety->Final

Caption: Generalized workflow for AD clinical trials.
Conclusion

Soquelitinib presents a novel mechanism by targeting ITK, an upstream regulator of T-cell function, which differentiates it from direct JAK inhibitors.[8][26] Early Phase 1 data show a promising safety and efficacy signal in a short treatment period.[27] Established JAK inhibitors like abrocitinib, upadacitinib, and ruxolitinib have demonstrated robust and sustained efficacy in large-scale Phase 3 programs, leading to their approval for atopic dermatitis.[14][18][21] The indirect comparison suggests that while Soquelitinib's initial efficacy appears promising, particularly at higher doses, further evaluation in larger, longer-duration Phase 2 and 3 trials is necessary to fully characterize its benefit-risk profile and position it within the therapeutic landscape for atopic dermatitis.[26] Future head-to-head trials will be essential for a definitive comparison of these agents.

References

Soquelitinib: A Comparative Analysis of its Mechanism in Human vs. Murine T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of Soquelitinib (formerly CPI-818), a selective inhibitor of Interleukin-2-inducible T-cell Kinase (ITK), in human and murine T-lymphocytes. The data presented herein, compiled from preclinical and clinical studies, demonstrates a conserved mechanism of action across both species, supporting the use of murine models in the development of this therapeutic agent. Soquelitinib modulates T-cell function and differentiation, promoting a Th1-skewed immune response by preferentially suppressing Th2 and Th17 cytokine production.[1][2][3] This immunomodulatory activity underlies its therapeutic potential in T-cell-mediated diseases, including lymphomas and various inflammatory and autoimmune conditions.[3]

Quantitative Analysis of Soquelitinib's In Vitro Activity

The following tables summarize the available quantitative data on the in vitro effects of Soquelitinib in human T-cells. While preclinical studies confirm a similar qualitative mechanism in murine T-cells, direct side-by-side quantitative comparisons (e.g., IC50 values) have not been consistently reported in the reviewed literature.

Table 1: Inhibition of T-Cell Receptor (TCR) Signaling in Human T-Cells

ParameterCell TypeEffect of SoquelitinibQuantitative Data
IL-2 SecretionJurkat (human T-cell line)SuppressionIC50 = 136 nM
PLCγ1 PhosphorylationH9 (human T-cell line)InhibitionNot reported
ERK PhosphorylationHuman CD4+ T-cellsInhibitionNot reported
S6 PhosphorylationHuman CD4+ T-cellsInhibitionNot reported

Table 2: Modulation of T-Helper Cell Cytokine Production by Soquelitinib in Human CD4+ T-Cells

T-Helper Cell SubsetCytokineEffect of Soquelitinib
Th2IL-4Suppression
Th2IL-5Suppression
Th2IL-13Suppression
Th1IFN-γRelative sparing

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro T-Helper Cell Differentiation and Cytokine Analysis

This protocol outlines the differentiation of naïve CD4+ T-cells into Th1, Th2, and Th17 subsets and the subsequent analysis of cytokine production following Soquelitinib treatment.

  • Isolation of Naïve CD4+ T-Cells:

    • Human: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Naïve CD4+ T-cells are then purified by negative selection using magnetic-activated cell sorting (MACS) or by fluorescence-activated cell sorting (FACS) based on cell surface markers (e.g., CD4+, CD45RA+, CCR7+).

    • Murine: Single-cell suspensions are prepared from the spleens and lymph nodes of mice. Naïve CD4+ T-cells are isolated using similar MACS-based negative selection kits.

  • T-Cell Activation and Differentiation:

    • Purified naïve CD4+ T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.

    • Cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor.

    • For Th1 differentiation, IL-12 and anti-IL-4 are added to the culture.

    • For Th2 differentiation, IL-4 and anti-IFN-γ are added.

    • For Th17 differentiation, TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4 are added.

    • Cells are cultured for 5-7 days to allow for differentiation.

  • Soquelitinib Treatment and Cytokine Analysis:

    • Differentiated T-helper cells are re-stimulated with anti-CD3/CD28 in the presence of varying concentrations of Soquelitinib or DMSO (vehicle control).

    • After 24-48 hours, culture supernatants are collected.

    • Cytokine concentrations (IFN-γ, IL-4, IL-5, IL-13, IL-17A) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

Western Blot Analysis of TCR Signaling

This protocol describes the detection of phosphorylation of key downstream signaling molecules following TCR activation and Soquelitinib treatment.

  • Cell Stimulation and Lysis:

    • Human (e.g., Jurkat or H9 cells) or murine primary T-cells are serum-starved for 2-4 hours.

    • Cells are pre-incubated with Soquelitinib or DMSO for 1 hour.

    • Cells are stimulated with anti-CD3/CD28 antibodies for the indicated times (e.g., 5-30 minutes).

    • Stimulation is stopped by adding ice-cold PBS, and cells are pelleted by centrifugation.

    • Cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Protein concentration in the cell lysates is determined using a BCA assay.

    • Equal amounts of protein are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

  • Immunoblotting:

    • Proteins are transferred from the gel to a PVDF membrane.

    • The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-PLCγ1, PLCγ1, phospho-ERK, ERK).

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathways affected by Soquelitinib and a general workflow for its in vitro evaluation.

ITK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 ITK ITK LAT->ITK SLP76->ITK PLCG1 PLCγ1 ITK->PLCG1 Phosphorylation PIP2 PIP2 PLCG1->PIP2 Hydrolysis Soquelitinib Soquelitinib Soquelitinib->ITK Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2, IL-4, IL-17) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: Soquelitinib's mechanism of action in the TCR signaling pathway.

Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_analysis Analysis start Isolate Naïve CD4+ T-Cells (Human or Murine) activate Activate with anti-CD3/CD28 start->activate differentiate Differentiate into Th1, Th2, Th17 subsets activate->differentiate treat Treat with Soquelitinib differentiate->treat cytokine Cytokine Profiling (ELISA / Luminex) treat->cytokine signaling Signaling Analysis (Western Blot) treat->signaling flow Flow Cytometry (Transcription Factors) treat->flow

Caption: General experimental workflow for in vitro evaluation of Soquelitinib.

Conclusion

The available evidence strongly indicates that Soquelitinib's mechanism of action is conserved between human and murine T-cells. In both species, Soquelitinib acts as a selective ITK inhibitor, leading to the suppression of Th2 and Th17-mediated immune responses while largely preserving Th1 functionality. This "Th1 skewing" effect has been demonstrated through the inhibition of downstream TCR signaling and the modulation of cytokine production profiles. While direct quantitative comparisons of potency (e.g., IC50 values) across species are not extensively documented in publicly available literature, the qualitative consistency of its effects validates the use of murine models for the preclinical development and evaluation of Soquelitinib as a promising therapeutic for a range of T-cell mediated diseases. Further studies providing direct quantitative comparisons would be valuable to refine the translational understanding of Soquelitinib's pharmacology.

References

Soquelitinib vs. Belinostat: A Comparative Guide for Relapsed/Refractory T-Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of soquelitinib (B12376851) and belinostat (B1667918) for the treatment of T-cell lymphoma (TCL), with a focus on the potential efficacy of soquelitinib in cases that may be resistant to belinostat. While direct preclinical or clinical data on soquelitinib in confirmed belinostat-resistant TCL models is not yet available, this comparison is based on their distinct mechanisms of action and clinical trial data in the broader context of relapsed/refractory (R/R) disease.

Executive Summary

Soquelitinib (formerly CPI-818) is an investigational, oral, selective inhibitor of interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Belinostat (Beleodaq®) is a pan-histone deacetylase (HDAC) inhibitor, administered intravenously, and is approved for the treatment of patients with R/R peripheral T-cell lymphoma (PTCL).[3][4] The fundamental difference in their molecular targets suggests that soquelitinib may offer a viable therapeutic option for patients whose disease has progressed on HDAC inhibitor therapy due to a lack of cross-resistance. An ongoing Phase 3 clinical trial (NCT06561048) is currently evaluating soquelitinib directly against belinostat or pralatrexate (B1268) in patients with R/R PTCL.[5][6]

Comparative Clinical Efficacy

The following tables summarize key efficacy data from separate clinical trials of soquelitinib and belinostat in patients with R/R T-cell lymphomas. It is important to note that these are not head-to-head comparisons and patient populations may differ.

Table 1: Efficacy of Soquelitinib in R/R T-Cell Lymphoma (Phase 1/1b Study)

EndpointResultCitation
Patient Population23 evaluable patients with R/R TCL who would be eligible for the Phase 3 trial (≤3 prior therapies)[1]
Overall Response Rate (ORR)39%[5][7]
Complete Response (CR)26%[7]
Partial Response (PR)13% (calculated)[7]
Median Duration of Response (DoR)17.2 months[5]
Median Progression-Free Survival (PFS)6.2 months[6][7]
18-month PFS Rate30%[5]

Table 2: Efficacy of Belinostat in R/R Peripheral T-Cell Lymphoma (Pivotal BELIEF Study)

EndpointResultCitation
Patient Population120 evaluable patients with R/R PTCL[3][8]
Overall Response Rate (ORR)25.8%[3][8]
Complete Response (CR)10.8%[3][8]
Partial Response (PR)15%[3][8]
Median Duration of Response (DoR)13.6 months[3][8]
Median Progression-Free Survival (PFS)1.6 months[3][8]
Median Overall Survival (OS)7.9 months[3][8]

Mechanisms of Action and Resistance

The distinct mechanisms of soquelitinib and belinostat form the basis for hypothesizing soquelitinib's potential utility in belinostat-resistant disease.

Soquelitinib: ITK Inhibition

Soquelitinib selectively inhibits ITK, a key kinase downstream of the T-cell receptor.[9] In many T-cell lymphomas, the TCR signaling pathway is aberrantly activated, driving cell proliferation and survival.[2][10] By blocking ITK, soquelitinib can inhibit this oncogenic signaling.

G TCR TCR LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 NFkB NF-κB PLCg1->NFkB NFAT NFAT PLCg1->NFAT Proliferation Cell Proliferation & Survival NFkB->Proliferation NFAT->Proliferation Soquelitinib Soquelitinib Soquelitinib->ITK

Figure 1. Simplified ITK signaling pathway and the inhibitory action of soquelitinib.

Belinostat: HDAC Inhibition and Mechanisms of Resistance

Belinostat is a pan-HDAC inhibitor that prevents the removal of acetyl groups from histones and other proteins.[11] This leads to a more open chromatin structure and the re-expression of silenced tumor suppressor genes (e.g., p21), ultimately inducing cell cycle arrest and apoptosis.[11][12]

Resistance to HDAC inhibitors can emerge through several mechanisms, including:

  • Upregulation of anti-apoptotic proteins: Increased expression of proteins like Bcl-2 or Bcl-XL can make cells resistant to HDACi-induced apoptosis.[13]

  • Activation of pro-survival signaling pathways: Activation of the MAPK or PI3K pathways can counteract the cytotoxic effects of HDAC inhibitors.[13]

  • Drug efflux: Increased expression of multidrug resistance pumps can remove the drug from the cell.

Because soquelitinib targets a completely different pathway (TCR signaling), it is unlikely to be affected by these HDACi-specific resistance mechanisms.

G Belinostat Belinostat HDACs HDACs Belinostat->HDACs Histones Histones HDACs->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis

Figure 2. Mechanism of action of belinostat via HDAC inhibition.

Experimental Protocols

Detailed, drug-specific preclinical protocols for soquelitinib are not extensively published. However, this section outlines standard methodologies used to evaluate the efficacy of anticancer agents like soquelitinib and belinostat in lymphoma models.

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., soquelitinib) or a vehicle control for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).

Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the drug of interest at various concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and propidium iodide (PI, a DNA stain that enters non-viable cells) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Clinical Trial Workflow

The ongoing Phase 3 trial provides the most relevant experimental design for comparing soquelitinib and belinostat.

G Patients Patients with R/R PTCL (n ≈ 150) 1-3 prior therapies Randomization 1:1 Randomization Patients->Randomization ArmA Arm A: Soquelitinib 200 mg orally twice daily Randomization->ArmA ArmB Arm B: Physician's Choice Randomization->ArmB Endpoint Primary Endpoint: Progression-Free Survival (PFS) ArmA->Endpoint Belinostat Belinostat ArmB->Belinostat Pralatrexate Pralatrexate ArmB->Pralatrexate ArmB->Endpoint

Figure 3. Workflow of the registrational Phase 3 trial comparing soquelitinib to standard of care.

Conclusion

Soquelitinib and belinostat represent two distinct therapeutic strategies for relapsed/refractory T-cell lymphoma. Soquelitinib, with its targeted inhibition of the ITK signaling pathway, demonstrates promising clinical activity and a durable response in early-phase trials.[5][7] Its mechanism is fundamentally different from that of the HDAC inhibitor belinostat. This lack of mechanistic overlap provides a strong rationale for the potential efficacy of soquelitinib in patients whose disease is resistant to belinostat. The results of the ongoing head-to-head Phase 3 clinical trial are highly anticipated and will be critical in defining the future therapeutic landscape for this challenging disease.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。